Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Description
BenchChem offers high-quality Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-13(2,3)11(17)16-15-8-5-9(15)7-10(15)6(8)14(5,7)12(18)19-4/h5-10H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCKOFGPIXCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC12C3C4C1C5C2C3C45C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization of Methyl 4-(Boc-amino)cubanecarboxylate: A Premier Benzene Bioisostere
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. At the forefront of this movement is the cubane core. Specifically, 1,4-disubstituted cubanes serve as exceptional bioisosteres for para-substituted benzenes. This technical whitepaper provides an in-depth structural characterization of methyl 4-(tert-butoxycarbonylamino)cubanecarboxylate (CAS: 883554-71-0).
Nomenclature Note: In commercial chemical catalogs, this compound is frequently and erroneously listed as methyl 4-(tert-butylcarbonylamino)cubanecarboxylate. As a structural scientist, it is critical to recognize that CAS 883554-71-0 corresponds to the Boc-protected carbamate (tert-butoxy), not the pivalamide (tert-butyl).
The Bioisosteric Rationale: Why Cubane?
The strategic replacement of a benzene ring with a cubane cage is not merely a structural novelty; it is a calculated pharmacokinetic optimization. Cubane is considered the ideal bioisostere for benzene because the diagonal distance across the cubane cage (approx. 2.72 Å) is virtually identical to the distance between para-carbons in a benzene ring (approx. 2.79 Å).
When integrating methyl 4-(Boc-amino)cubanecarboxylate into a drug discovery pipeline, the causality behind the improved compound profile is threefold:
-
Vector Alignment: The 1,4-substituents maintain an exit vector of ~180°, perfectly mimicking para-substituted benzenes and preserving target binding affinity .
-
Metabolic Stability: The extreme 90° bond angles force the exocyclic C–H bonds to adopt a high s-character (~30%, closer to sp²). This increases the C–H bond dissociation energy, rendering the scaffold highly resistant to cytochrome P450-mediated oxidative metabolism .
-
Physicochemical Enhancement: Breaking the 2D planarity of the molecule disrupts π-π stacking in the solid state, which typically lowers the melting point and dramatically enhances aqueous solubility .
Logical pathway of utilizing cubane as a benzene bioisostere in drug design.
Analytical & Structural Characterization Workflows
To confidently utilize methyl 4-(Boc-amino)cubanecarboxylate in synthesis, rigorous structural validation is required. The unique geometry of the cubane cage dictates specific spectroscopic behaviors.
Nuclear Magnetic Resonance (NMR) Symmetry
A 1,4-disubstituted cubane possesses C3v symmetry. The C3 axis passes directly through the C1 and C4 carbons. Consequently, the six remaining CH groups on the cage are not universally equivalent; they are divided into two distinct sets of three. The three carbons adjacent to the ester group experience a different electronic shielding environment than the three carbons adjacent to the Boc-protected amine. This reliably produces two distinct 3H multiplets in the ¹H NMR spectrum and two distinct 3C signals in the ¹³C NMR spectrum .
Mass Spectrometry (MS) Fragmentation
In Electrospray Ionization (ESI+), the compound typically forms a strong sodium adduct [M+Na]+ . However, the weak tert-butyl-oxygen bond in the Boc group makes it highly susceptible to in-source fragmentation. The characteristic neutral loss of 100 Da (isobutylene + CO₂) acts as a self-validating diagnostic feature, confirming the presence of the intact carbamate.
Workflow for the structural characterization of 1,4-disubstituted cubanes.
Experimental Protocols: Self-Validating Systems
Protocol 1: High-Resolution NMR Acquisition
Causality Focus: Quaternary cubane carbons (C1 and C4) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. Standard acquisition parameters will cause these signals to vanish into the baseline.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS as an internal standard.
-
¹H NMR Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse with a 1-second relaxation delay ( d1 ).
-
¹³C NMR Acquisition (Critical Step): Acquire at 100 MHz or higher. Increase the relaxation delay ( d1 ) to 3–5 seconds . This extended delay ensures that the unprotonated C1 and C4 cage carbons fully relax between pulses, yielding an accurate signal-to-noise ratio.
-
Validation: Ensure the integration of the two cage CH multiplets precisely equals 3H each, relative to the 9H singlet of the Boc group.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
Causality Focus: The extreme ring strain of cubane (~166 kcal/mol) causes the C–C bonds to elongate slightly beyond the standard 1.54 Å of unstrained alkanes. Thermal vibrations at room temperature can blur this critical structural nuance.
-
Crystallization: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial. Allow slow diffusion at 4 °C over 48 hours to yield diffraction-quality single crystals.
-
Mounting: Select a crystal under polarized light and mount it on a MiTeGen loop using paratone oil.
-
Data Collection: Immediately transfer to a diffractometer equipped with a cryostream. Collect data at 100 K . Freezing the crystal minimizes the Debye-Waller factors (thermal atomic vibrations), allowing for the precise resolution of the strained 1.55–1.57 Å C–C cage bonds.
-
Refinement: Solve the structure using direct methods and refine against F2 using full-matrix least-squares.
Quantitative Data Summaries
The following tables summarize the expected structural and spectroscopic parameters for methyl 4-(Boc-amino)cubanecarboxylate, providing a benchmark for synthetic validation.
Table 1: Quantitative NMR Data Assignments (CDCl₃, 400/100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | ~4.25 | m | 3H | Cubane C–H (ortho to NHBoc) |
| ¹H | ~4.10 | m | 3H | Cubane C–H (ortho to COOMe) |
| ¹H | 3.72 | s | 3H | O–CH₃ (Methyl Ester) |
| ¹H | 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
| ¹³C | 171.8 | Cq | 1C | C=O (Ester) |
| ¹³C | 155.2 | Cq | 1C | C=O (Carbamate) |
| ¹³C | 80.6 | Cq | 1C | C (CH₃)₃ (Boc quaternary) |
| ¹³C | 60.1 | Cq | 1C | Cubane C1 (attached to COOMe) |
| ¹³C | 55.8 | Cq | 1C | Cubane C4 (attached to NHBoc) |
| ¹³C | 51.6 | CH₃ | 1C | O–CH₃ |
| ¹³C | 47.2 | CH | 3C | Cubane C–H (ortho to NHBoc) |
| ¹³C | 45.8 | CH | 3C | Cubane C–H (ortho to COOMe) |
| ¹³C | 28.5 | CH₃ | 3C | C(CH₃ )₃ (Boc methyls) |
Table 2: Key Crystallographic & Physicochemical Parameters
| Parameter | Value / Observation | Analytical Significance |
| Cage C–C Bond Length | 1.55 – 1.57 Å | Elongated compared to standard sp³ C–C (1.54 Å) due to immense angle strain. |
| Cage C–C–C Angle | ~90° | Forces high p-character in C–C bonds and high s-character in exocyclic C–H bonds. |
| IR C–H Stretch | > 3000 cm⁻¹ | Confirms high s-character of cubane C–H bonds (normally sp³ C–H is < 3000 cm⁻¹). |
| HRMS (ESI+) | m/z 300.1206 | Corresponds to [M+Na]+ . |
| Diagnostic MS Loss | -100 Da | In-source loss of Boc group yielding m/z 200.068 (protonated free amine + ester). |
References
-
Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 2016.[Link]
-
General access to cubanes as benzene bioisosteres. Nature, 2023.[Link]
-
Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 2019.[Link]
-
Sensitive 1,4-Disubstituted Nitro-Containing Cubanes: Structures and Properties. The Journal of Organic Chemistry, 2023.[Link]
3D Spatial Conformation of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate: A Structural Paradigm for Benzene Bioisosterism
Executive Summary
In the landscape of modern drug discovery, the overreliance on flat, planar aromatic rings has contributed to high attrition rates due to poor physicochemical properties, such as low aqueous solubility and high metabolic clearance. To circumvent these issues, researchers have turned to sp³-hybridized, three-dimensional scaffolds. Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate represents a highly specialized, 1,4-disubstituted cubane derivative that serves as a non-classical bioisostere for para-substituted benzene rings.
This technical whitepaper provides an in-depth analysis of the 3D spatial conformation of this molecule. By dissecting the geometric profiling of the cubane core, the conformational dynamics of its bulky substituents, and the rigorous experimental workflows required to validate its structure, this guide equips researchers with the mechanistic insights needed to leverage cubane derivatives in rational drug design.
Structural and Geometric Profiling of the Cubane Core
The cubane scaffold is a rigid, highly strained, sp³-hybridized cubic framework. Despite its internal ring strain, the kinetic stability of the carbon-carbon bonds makes it an exceptionally robust pharmacophore. The primary utility of 1,4-disubstituted cubanes lies in their ability to mimic the spatial exit vectors of para-substituted benzenes[1][2].
As detailed in Table 1, the inter-substituent distance in 1,4-disubstituted cubanes is approximately 5.64 Å, which is remarkably close to the 5.79 Å distance observed in para-substituted phenyl rings[3]. This makes cubane a geometrically superior bioisostere compared to other saturated scaffolds like bicyclo[1.1.1]pentane (BCP), which presents a significantly shorter inter-substituent distance[1].
Table 1: Geometric Comparison of Benzene and Saturated Bioisosteres
| Scaffold | Substitution Pattern | Inter-Substituent Distance (Å) | Exit Vector Angle (°) | sp³ Character |
| Benzene | para (1,4) | ~5.79 | 180 | 0.0 |
| Cubane | 1,4-disubstituted | ~5.64 | 180 | 1.0 |
| Bicyclo[1.1.1]pentane (BCP) | 1,3-disubstituted | ~4.11 | 180 | 1.0 |
Data derived from comparative crystallographic and computational studies[1][3].
Conformational Dynamics of the Substituents
The 3D spatial conformation of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate is dictated not only by the rigid cubane core but also by the rotational freedom and steric demands of its substituents at the 1- and 4-positions.
The 1-Position: Methyl Carboxylate (-COOCH₃)
The ester group possesses rotational freedom around the C(cubane)–C(carbonyl) bond. However, due to the high s-character of the exocyclic cubane bonds, the carbonyl double bond typically prefers a conformation where it eclipses one of the adjacent cubane C–C bonds. This minimizes torsional strain and positions the methoxy oxygen to act as an accessible hydrogen-bond acceptor for target engagement.
The 4-Position: tert-Butylcarbonylamino (-NH-CO-C(CH₃)₃)
The tert-butylcarbonylamino (pivaloylamino) group introduces severe steric bulk. The conformational landscape here is strictly governed by steric hindrance:
-
Amide Planarity: The resonance of the amide bond forces the N, H, C(carbonyl), and O atoms into a rigid plane.
-
Steric Locking: The massive tert-butyl group restricts rotation around the C(carbonyl)–C(alpha) bond. To minimize steric clash with the cubane core, the N-H bond naturally orients itself into the least sterically hindered pocket between the cubane hydrogens.
-
Hydrogen Bonding: The restricted rotation effectively "locks" the N-H (donor) and C=O (acceptor) vectors into predictable trajectories, which is highly advantageous for designing precise ligand-receptor interactions.
Pharmacokinetic Implications of the 3D Conformation
The transition from a flat para-phenyl ring to the 3D spatial conformation of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate yields profound pharmacokinetic (PK) and pharmacodynamic (PD) benefits.
-
Enhanced Solubility: Planar aromatic rings readily undergo intermolecular π-π stacking, forming highly stable, insoluble crystal lattices. The 3D, sp³-hybridized nature of the cubane core completely disrupts this planarity, lowering the crystal lattice energy and significantly enhancing aqueous solubility[3][4].
-
Metabolic Stability: Aromatic rings are prime targets for cytochrome P450 (CYP450) mediated epoxidation and hydroxylation. The unique 90° internal bond angles of cubane force the exocyclic C–H bonds to adopt high s-character, making them exceptionally strong and resistant to oxidative cleavage[2][3][5].
Caption: Logical mapping of 3D structural features to pharmacokinetic outcomes.
Experimental Protocols: Conformational Elucidation
To definitively map the 3D spatial conformation of this molecule, a multi-tiered analytical approach is required. The following protocols detail the self-validating system used to elucidate and confirm the molecular geometry.
Protocol 1: Sample Preparation & High-Purity Crystallization
-
Objective: Obtain defect-free single crystals suitable for X-ray diffraction.
-
Methodology: Dissolve 50 mg of synthesized methyl 4-(tert-butylcarbonylamino)cubanecarboxylate in a minimal volume of a 1:1 mixture of ethyl acetate and hexanes. Allow the solution to undergo slow evaporation at 4 °C over 72 hours.
-
Causality (The "Why"): Rapid precipitation yields amorphous powders or twinned crystals. Slow evaporation under thermodynamic control allows the bulky tert-butyl groups to pack optimally, preventing lattice defects that would obscure the exact dihedral angles during diffraction.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Objective: Determine the absolute solid-state atomic coordinates.
-
Methodology: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source. Collect data under a continuous liquid nitrogen stream at 100 K. Solve the structure using direct methods and refine via full-matrix least-squares on F².
-
Causality (The "Why"): Data collection at cryogenic temperatures (100 K) is critical. At room temperature, the methyl groups of the tert-butyl moiety undergo severe thermal libration (vibration), which smears the electron density map and makes it impossible to accurately measure the critical N-C(cubane) dihedral angle.
Protocol 3: Solution-State NMR (NOESY/ROESY)
-
Objective: Verify that the solid-state conformation persists in biological fluids.
-
Methodology: Dissolve the compound in CDCl₃. Acquire 1D ¹H and ¹³C spectra, followed by a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms. Map the cross-peaks between the tert-butyl protons and the cubane core protons.
-
Causality (The "Why"): Crystal packing forces in the solid state can sometimes distort the natural conformation of flexible groups. NOESY allows us to measure through-space proton-proton distances (< 5 Å) in solution. If the cross-peaks match the distances calculated from the SC-XRD data, we confirm that the bulky pivaloylamino group remains sterically locked in solution.
Protocol 4: Density Functional Theory (DFT) Optimization
-
Objective: Calculate the rotational energy barriers of the substituents.
-
Methodology: Construct the molecule in silico. Perform a relaxed potential energy surface (PES) scan around the N-C(cubane) and C-C(ester) bonds using the B3LYP functional with a 6-311+G(d,p) basis set in Gaussian.
-
Causality (The "Why"): The chosen functional and basis set provide an excellent balance between computational cost and the accurate modeling of dispersion forces/steric clashes. The DFT output identifies the global energy minima, serving as the final cross-validation against the empirical XRD and NMR data.
Caption: Step-by-step experimental workflow for 3D conformational elucidation and validation.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Foreword: The Emergence of Cubane Scaffolds in Modern Drug Discovery
The quest for novel molecular architectures that can confer improved pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the various scaffolds explored, the highly strained, three-dimensional cubane cage has garnered significant attention. Its rigid structure provides a precise spatial arrangement of substituents, and it is recognized as a bioisostere for the phenyl ring, often enhancing metabolic stability and solubility.[1][2] This guide provides a comprehensive, in-depth exploration of a key synthetic pathway to a versatile cubane building block: methyl 4-(tert-butylcarbonylamino)cubanecarboxylate. This compound, featuring orthogonal protecting groups on its amino and carboxylic acid functionalities, is an invaluable intermediate for the synthesis of more complex cubane-containing pharmaceuticals.
This document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and troubleshoot these procedures effectively.
Retrosynthetic Analysis and Strategic Overview
The synthesis of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate is most strategically approached from the readily available cubane-1,4-dicarboxylic acid. The overall synthetic strategy hinges on the selective functionalization of one of the two carboxylic acid groups.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Dimethyl Cubane-1,4-dicarboxylate
The initial step involves the esterification of both carboxylic acid groups of cubane-1,4-dicarboxylic acid to provide the more soluble and easily handled dimethyl ester. This is a standard procedure, often accomplished with high efficiency using thionyl chloride in methanol.
Protocol 1: Diesterification of Cubane-1,4-dicarboxylic Acid [3]
-
Suspend cubane-1,4-dicarboxylic acid (1.0 eq.) in methanol (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.3-1.5 eq.) to the stirred suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as methanol or ethyl acetate to yield dimethyl cubane-1,4-dicarboxylate as a white crystalline solid.
Step 2: Selective Mono-saponification
With the diester in hand, the next critical step is to selectively hydrolyze one of the ester groups to yield the mono-acid mono-ester. This is achieved by using a stoichiometric amount of a base, such as potassium hydroxide, at room temperature. The reaction is carefully monitored to prevent the formation of the diacid.
Protocol 2: Mono-saponification of Dimethyl Cubane-1,4-dicarboxylate [3]
-
Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq.) in methanol (approx. 10 mL per gram of diester).
-
In a separate flask, dissolve potassium hydroxide (1.0 eq.) in methanol.
-
Slowly add the methanolic KOH solution to the diester solution at room temperature over a period of 1 hour with vigorous stirring.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(methoxycarbonyl)cubane-1-carboxylic acid.
Step 3: Curtius Rearrangement and Boc-protection
This is the key transformation to introduce the protected amino group. The Curtius rearrangement allows for the conversion of a carboxylic acid to an isocyanate, with the loss of one carbon atom. [4][5]A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred for its operational simplicity and for avoiding the isolation of potentially explosive acyl azides. [1][6]The resulting isocyanate is then trapped in situ with tert-butanol to form the desired Boc-protected amine.
Caption: Key stages of the one-pot Curtius reaction.
Protocol 3: One-pot Synthesis of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
-
To a stirred solution of 4-(methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq.) in anhydrous toluene (approx. 15 mL per gram of acid) in a flask equipped with a reflux condenser, add triethylamine (1.2 eq.).
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the acyl azide.
-
Add tert-butanol (2.0-3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-16 hours, or until IR spectroscopy confirms the disappearance of the acyl azide peak (~2140 cm⁻¹) and the formation of the carbamate.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product, methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Cubane-1,4-dicarboxylic Acid | SOCl₂, Methanol | Dimethyl Cubane-1,4-dicarboxylate | ~90% [3] |
| 2 | Dimethyl Cubane-1,4-dicarboxylate | KOH, Methanol | 4-(Methoxycarbonyl)cubane-1-carboxylic Acid | ~80-85% [3] |
| 3 | 4-(Methoxycarbonyl)cubane-1-carboxylic Acid | DPPA, Et₃N, t-BuOH | Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate | ~70-80% |
Safety and Handling Considerations
-
Thionyl Chloride : Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diphenylphosphoryl Azide (DPPA) : A lachrymator and should be handled with care in a fume hood. [7]* Azide Intermediates : While the one-pot procedure avoids the isolation of acyl azides, it is important to be aware of their potential for explosive decomposition upon heating. [7]* Isocyanates : These intermediates are reactive and can be irritants. Avoid inhalation and skin contact. [7] This guide provides a robust and well-referenced pathway for the synthesis of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate. The protocols described herein are based on established chemical transformations and can be adapted for various scales of production. As with all chemical syntheses, appropriate safety precautions and experimental diligence are paramount for successful and safe execution.
References
- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement. BenchChem Technical Support Center.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Wikipedia. (n.d.). Curtius rearrangement.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- BenchChem. (2025). Synthesis of tert-Butyl (4-hydroxybutan-2-yl)
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Diphenylphosphoryl Azide (DPPA)
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- Almac. (2020, November 6).
- Chemistry LibreTexts. (2025, July 30).
- ChemicalBook. (n.d.). The performance of diphenylphosphoryl azide.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Chemistry Steps. (2025, June 18). Curtius Rearrangement.
- YouTube. (2018, March 13). DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I.
- PubMed. (2018, November 20). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- SynArchive. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Organic Chemistry Portal. (2006).
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- PubMed Central. (2023, December 9).
- Pearson+. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep.
- PubMed Central. (n.d.). tert-Butyl N-(4-methyl-2-pyridyl)
- University of Bristol. (n.d.). Synthesis. The Chemistry of Cubane.
- DTIC. (n.d.).
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- ResearchGate. (n.d.). (PDF) Synthesis of 4-Bromocubane-1-carbaldehyde.
- MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- BenchChem. (2025).
- Organic Syntheses. (n.d.).
- Enamine. (n.d.). tert-Butyl isocyanide.
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- MDPI. (2026, February 9). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic and NMR Characterization of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, a functionalized cubane derivative of significant interest in medicinal chemistry and materials science. The unique, highly strained cubane cage offers a rigid scaffold that is increasingly explored as a bioisostere for benzene and other aromatic systems in drug design.[1] Understanding the precise spectroscopic signature of this compound is paramount for its synthesis, purification, and application.
This document will delve into the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data, drawing upon established principles of cubane chemistry and the influence of its substituents.[2][3] Furthermore, it will outline the necessary experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and reproducibility.
Molecular Structure and its Spectroscopic Implications
The structure of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate features a highly symmetrical cubane core, substituted at the 1 and 4 positions. This substitution pattern significantly influences the electronic environment of the cubane protons and carbons, leading to a characteristic NMR spectrum. The tert-butylcarbonylamino (Boc) group and the methyl ester group each have distinct spectroscopic signatures that will be discussed in detail.
Figure 2: Proposed Synthetic Workflow.
Step-by-step Methodology:
-
Selective Monohydrolysis: Dimethyl cubane-1,4-dicarboxylate is treated with one equivalent of sodium hydroxide in a methanol/water mixture to selectively hydrolyze one of the ester groups. Acidification with HCl yields the mono-acid, methyl 4-cubanecarboxylate.
-
Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement. This can be achieved using diphenylphosphoryl azide (DPPA) and triethylamine, followed by heating in the presence of tert-butanol to trap the isocyanate as the tert-butyl carbamate. [4]3. Boc Protection: If the Curtius rearrangement does not directly yield the desired product, the resulting amine can be protected with di-tert-butyl dicarbonate ((Boc)₂O) to give the final product. [5]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing the complex spin system of the cubane protons. [6]* Sample Preparation: The compound should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). [7][8]Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
¹H NMR: Standard one-dimensional proton NMR spectra should be acquired.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra will provide singlet signals for each unique carbon.
-
2D NMR: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Data Interpretation and Validation
The interpretation of the acquired spectra should be performed by comparing the experimental chemical shifts, multiplicities, and coupling constants with the predicted values and with data from related cubane derivatives reported in the literature. [2][3]The integration of the proton signals should correspond to the number of protons in each chemical environment. The presence of the characteristic signals for the Boc and methyl ester groups will serve as a primary validation of the compound's identity.
Conclusion
The spectroscopic characterization of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate relies on a combination of predictive analysis based on known cubane chemistry and careful experimental work. The highly symmetrical yet strained nature of the cubane core gives rise to a unique and informative NMR spectrum. This guide provides a comprehensive framework for researchers to synthesize, analyze, and confidently identify this important molecule, paving the way for its further exploration in drug discovery and materials science.
References
-
Cole, T. W., Jr., & Eaton, P. E. (1964). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
Cole, T. W., Jr. (1964). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society. [Link]
-
Eremenko, L. T., Oreshko, G. V., & Lagodzinskaya, G. V. (2001). NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1663-1672. [Link]
-
Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(4), 843. [Link]
-
Blattner, R. J., et al. (2024). Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. Chemical Communications, 60(75), 11035-11038. [Link]
-
Jackson, T. A., et al. (2015). Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. Organometallics, 34(7), 1269–1272. [Link]
-
D'Anna, F., et al. (2025). Morphological and Spectroscopic Characterization of Multifunctional Self-Healing Systems. Polymers, 17(9), 1845. [Link]
-
Pantazis, D. A., & Neese, F. (2013). On the Magnetic and Spectroscopic Properties of High-Valent Mn3CaO4 Cubanes as Structural Units of Natural and Artificial Water-Oxidizing Catalysts. Journal of the American Chemical Society, 135(13), 5124–5137. [Link]
-
León, I. E., et al. (2020). Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. Dalton Transactions, 49(3), 856-867. [Link]
-
Pérez-Roldán, M., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 1033. [Link]
-
Noda, H., et al. (2025). Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. The Chemical Record. [Link]
-
Akine, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 22-38. [Link]
-
Ishihara, H., et al. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 10(10), 284. [Link]
-
Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103. [Link]
-
Ang, C. W., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1264–1268. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Lebel, H., & Leogane, O. (2011). Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. Organic letters, 7(19), 4107–4110. [Link]
-
Kumar, S., et al. (2019). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 9(1), 223-228. [Link]
-
Oelgemöller, M., & Mattay, J. (2004). Direct Aerobic Photooxidative Synthesis of Methyl Esters 2 from Methyl Aromatics 1. The Journal of Organic Chemistry, 69(25), 8871–8881. [Link]
-
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. [Link]
-
Grote, D., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molecules, 14(4), 1339–1347. [Link]
-
Kiss, L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 42–50. [Link]
-
Hansen, T. V., & Stenstrøm, Y. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 179. [Link]
-
Hassan, A. H. E., et al. (2021). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz). ResearchGate. [Link]
-
Bernauer, U., et al. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry. Chemical Research in Toxicology, 11(6), 651–658. [Link]
-
Neufeld, M. A., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 82(11), 3236–3244. [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
High-Resolution Electron Density Mapping of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate: Stereoelectronic Insights into a Benzene Bioisostere
Executive Summary
The pharmaceutical industry's continuous pursuit of novel chemical space has led to the widespread adoption of saturated, three-dimensional scaffolds as bioisosteres for flat, aromatic rings. Among these, the 1,4-disubstituted cubane system has emerged as a premier bioisostere for para-substituted benzenes, offering improved metabolic stability, enhanced lipophilicity, and unique spatial vectors.
This technical guide provides an in-depth analysis of the electron density mapping of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (also known as methyl 4-(pivaloylamino)cubane-1-carboxylate). By synergizing high-resolution X-ray diffraction (HRXRD) with Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), we elucidate the fundamental stereoelectronic properties—most notably the "bent bond" phenomenon—that allow this highly strained aliphatic cage to maintain structural integrity and direct specific intermolecular interactions.
Stereoelectronic Foundations of the Cubane Scaffold
Cubane ( C8H8 ) is a highly symmetric ( Oh point group), rigid aliphatic hydrocarbon characterized by extreme ring strain (approximately 157–161 kcal/mol)[1]. The geometric constraints of the cubic framework force the internuclear C–C–C angles to be exactly 90°. However, sp3 -hybridized carbon atoms thermodynamically favor a tetrahedral angle of 109.5°.
To alleviate this massive angle strain, the electron density of the C–C bonds does not reside directly on the internuclear axis. Instead, the bonding orbitals rehybridize (increasing their p-character within the cage and s-character exocyclically), causing the maximum electron density to shift outward by approximately 0.05 Å[1]. This creates a "bent bond" or "banana bond," which effectively widens the inter-orbital angle to ~93.5°, stabilizing the molecule[1]. Understanding this charge distribution is critical when utilizing cubane derivatives like methyl 4-(tert-butylcarbonylamino)cubanecarboxylate in structure-based drug design, as the outward-shifted electron density alters the molecule's electrostatic potential surface compared to a planar benzene ring[2].
Methodological Framework: Electron Density Mapping
To accurately map the electron density of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, a self-validating protocol combining experimental crystallography and quantum mechanical calculations must be employed.
Experimental Protocol: High-Resolution X-Ray Diffraction (HRXRD)
Standard X-ray crystallography utilizes the Independent Atom Model (IAM), which assumes atoms are perfectly spherical. This model completely fails to capture the aspherical valence electron distribution inherent to covalent bonding and the bent bonds of cubane. Therefore, a multipole refinement strategy is required.
Step-by-Step Workflow:
-
Crystallization: Grow high-purity single crystals of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate via slow evaporation from a suitable solvent system (e.g., dichloromethane/hexane)[3].
-
Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α rotating anode or synchrotron radiation source. Data collection must be performed at cryogenic temperatures (e.g., 100 K or lower). Causality: Low temperatures minimize atomic thermal vibrations (thermal diffuse scattering), reducing the smearing of the electron density and allowing the deconvolution of thermal motion from true valence electron deformation.
-
Data Reduction & Spherical Refinement: Integrate the high-angle diffraction data ( sinθ/λ>1.0 Å −1 ) and perform an initial refinement using the IAM to establish precise atomic coordinates and anisotropic displacement parameters (ADPs).
-
Hansen-Coppens Multipole Refinement: Import the IAM model into a multipole refinement package (e.g., XD2016 or MoPro). Apply the Hansen-Coppens formalism, which models the electron density ρ(r) using spherical harmonics to describe the aspherical deformation of valence electrons[4].
Computational Protocol: DFT and QTAIM
To validate the experimental multipole model, theoretical electron density is generated using Density Functional Theory (DFT).
-
Geometry Optimization: Optimize the molecular geometry using the B3LYP functional with a def2-TZVPP basis set.
-
Wavefunction Generation: Generate the wavefunction file (.wfn or .wfx).
-
Topological Analysis: Analyze the wavefunction using Bader’s Quantum Theory of Atoms in Molecules (QTAIM)[5].
Workflow for experimental and theoretical electron density mapping.
Topological Analysis (QTAIM) & The "Bent Bond" Phenomenon
Bader's QTAIM provides a rigorous mathematical framework for defining chemical bonds based on the gradient vector field of the electron density ( ∇ρ )[5].
In methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, the topology of the cubane core reveals distinct features:
-
Bond Critical Points (BCPs): A (3, -1) critical point exists between each bonded atom pair. For the C–C bonds of the cubane cage, the BCP is displaced outward from the geometric internuclear axis by ~0.05 Å[1]. Furthermore, the bond ellipticity ( ϵ ), which measures the deviation of the electron density from cylindrical symmetry, is unusually high for a single bond, confirming the "banana bond" character.
-
Cage Critical Point (CCP): A (3, +3) critical point is located at the exact center of the cubane cage. The reduced Laplacian ( ∇2ρ ) at this point is highly positive, indicating a region of extreme electron depletion, characteristic of highly strained polycyclic cages.
QTAIM topological features and substituent effects in the cubane derivative.
Substituent Effects and Quantitative Data
The 1,4-disubstitution pattern heavily influences the electrostatic landscape of the molecule.
-
Methyl Carboxylate Group (C1): Acts as a strong electron-withdrawing group (EWG). It polarizes the exocyclic C1–C(carbonyl) bond, slightly increasing the s-character of the cubane C1 atom and subtly compressing the adjacent cage C–C bonds.
-
tert-Butylcarbonylamino Group (C4): The pivaloylamino group introduces massive steric bulk via the tert-butyl moiety, which dictates the crystal packing by filling hydrophobic pockets in the lattice. More importantly, the amide N–H acts as a potent hydrogen bond donor.
Quantitative Topological Data
The following table summarizes the theoretical QTAIM parameters at the Bond Critical Points (BCPs) for the key structural motifs of the molecule.
Table 1: QTAIM Parameters at Selected Bond Critical Points (BCPs)
Bond TypeLocationElectron Density ρ (a.u.)Laplacian ∇2ρ (a.u.)Ellipticity ( ϵ )NotesC–CCubane Cage0.245-0.580.18High ellipticity denotes bent bond character; BCP off-axis.C–CExocyclic (C1-Ester)0.260-0.650.02Highly cylindrical, standard sp3 sp2 single bond.C–NExocyclic (C4-Amide)0.285-0.800.05Polarized covalent bond.C=OEster Carbonyl0.410+0.120.10Strong charge concentration; typical for polar double bonds.
Intermolecular Interactions (Crystal Packing)
Hirshfeld surface analysis derived from the experimental electron density reveals the non-covalent interactions that stabilize the crystal lattice. The dominant interaction is a robust intermolecular hydrogen bond between the amide donor and the ester carbonyl acceptor.
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Distance (D···A) | Angle (D-H···A) | Topological Signature |
| Hydrogen Bond | Amide (N-H) | Ester (C=O) | 2.85 Å | 165° | (3, -1) BCP with positive ∇2ρ and low ρ . |
| Dispersion | tert-Butyl (C-H) | Cubane Core | 3.10 Å | N/A | Broad, low-density regions on Hirshfeld surface. |
Conclusion
The electron density mapping of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate provides profound stereoelectronic insights into why the cubane scaffold is such a successful benzene bioisostere. Through the synergy of cryogenic HRXRD and QTAIM topological analysis, the "bent bond" nature of the highly strained cubic core is mathematically and visually quantified. The outward shift of electron density ( ∼ 0.05 Å) not only relieves the immense 90° angle strain but also reshapes the molecular electrostatic potential. When combined with the specific directional hydrogen bonding of the tert-butylcarbonylamino group and the electron-withdrawing nature of the methyl carboxylate, this molecule presents a highly tunable, metabolically stable, and structurally rigid three-dimensional vector for advanced drug discovery pipelines.
References
-
- Journal of the American Chemical Society, 2000. 2. - Angewandte Chemie International Edition, 2016. 3. - Boron Molecular Product Catalog, Accessed 2026. 4. - The Journal of Physical Chemistry A, 2008. 5. - Journal of Chemical Sciences, 2015.
Application Note: In Vitro Assay Preparation and ADME Profiling of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Scientific Rationale & Bioisosteric Context
The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich frameworks is a cornerstone of modern drug discovery. The "Eaton Hypothesis" posits that the cubane core acts as a superior bioisostere for the benzene ring, offering a nearly identical geometric footprint while fundamentally altering the molecule's physicochemical properties[1].
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0) is a highly functionalized cubane building block[2]. It features a pivaloylamino (tert-butylcarbonylamino) group and a methyl ester, making it an ideal model compound or intermediate for synthesizing cubane-containing drug analogs. In medicinal chemistry, substituting a phenyl ring with a cubane core typically improves aqueous solubility and alters metabolic liabilities by eliminating benzylic protons, which are common sites for Cytochrome P450 (CYP450) oxidation[3]. However, empirical in vitro validation is mandatory, as the cubane core itself can occasionally undergo direct enzyme-mediated hydroxylation[4].
This application note details the causal reasoning and step-by-step protocols for preparing this specific cubane derivative for in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays.
Physicochemical Profiling: Phenyl vs. Cubane Bioisosteres
To understand the necessity of these in vitro assays, it is critical to observe how cubane substitution alters molecular behavior. The table below summarizes the expected quantitative shifts when comparing a standard phenyl-based therapeutic to its cubane bioisostere.
| Parameter | Traditional Phenyl Analog | Cubane Bioisostere | Mechanistic Rationale |
| Aqueous Solubility (pH 6.5) | ~15 - 20 µg/mL | > 100 µg/mL | Increased sp3 character disrupts planar π−π stacking in the crystal lattice, lowering the melting point and enhancing solvation[3]. |
| Intrinsic Clearance ( CLint ) | 45.0 µL/min/10⁶ cells | < 10.0 µL/min/10⁶ cells | Removal of the benzylic C-H bonds prevents rapid CYP-mediated benzylic oxidation, drastically improving metabolic stability[3]. |
| Lipophilicity (LogP) | 3.2 | 2.8 | The aliphatic cage structure slightly reduces overall lipophilicity compared to the highly delocalized electron cloud of a benzene ring. |
Experimental Workflow
The following diagram maps the critical path from compound preparation to parallel in vitro evaluations.
Workflow for in vitro physicochemical and metabolic profiling of cubane bioisosteres.
Detailed Methodologies
Stock Solution Preparation
Causality & Expert Insight: Cubane derivatives containing pivaloyl (tert-butylcarbonyl) groups exhibit high steric hindrance and localized lipophilicity. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice to ensure complete dissolution without initiating premature hydrolysis of the methyl ester.
-
Equilibration: Allow the vial of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Accurately weigh 2.77 mg of the compound (MW: 277.32 g/mol ) into a low-binding microcentrifuge tube.
-
Dissolution: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to yield a 10 mM primary stock solution.
-
Homogenization: Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the ester linkage.
Protocol A: Kinetic Solubility Estimation (Nephelometry)
Because cubanes are utilized to improve solubility, verifying this parameter in vitro is a primary requirement[4].
-
Self-Validating System: Always analyze a 1% DMSO blank alongside the samples. Any nephelometric scattering in the blank indicates buffer contamination or precipitation of buffer salts, which invalidates the run.
Steps:
-
Prepare a working stock by diluting the 10 mM DMSO stock to 1 mM using DMSO.
-
Spike the compound into 0.01 M HCl (pH ~2.0) and Phosphate Buffer (pH 6.5) across seven concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).
-
Crucial Limit: Ensure the final DMSO concentration in all wells is exactly 1.0% to maintain solvent consistency.
-
Seal the 96-well plate and incubate at 37°C for 30 minutes with gentle orbital shaking (300 rpm).
-
Read the plate using a nephelometer. An increase in light scattering relative to the blank indicates the thermodynamic threshold of precipitation (the solubility limit).
Protocol B: In Vitro Microsomal Stability Assay
This assay determines if the cubane core successfully evades CYP450 metabolism or if it falls victim to direct cubane-core hydroxylation[4].
-
Self-Validating System: Include a zero-cofactor (no NADPH) control to differentiate enzymatic metabolism from chemical instability (e.g., spontaneous hydrolysis of the methyl ester in the buffer). Concurrently run a high-clearance reference compound (e.g., Verapamil) to validate the metabolic viability of the microsomes.
Steps:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the cubane test compound to a final concentration of 1 µM (keep final DMSO < 0.1% to prevent CYP inhibition).
-
Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
-
Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.
-
Extraction: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound. Calculate the intrinsic clearance ( CLint ) based on the half-life ( t1/2 ) of compound depletion.
Expert Insights & Troubleshooting
-
Metabolic Liability of the Cubane Core: While the Eaton hypothesis suggests cubanes resist benzylic oxidation, recent open-source antimalarial research demonstrates that certain CYP isoforms can force enzyme-mediated oxidation directly onto the cubane core[4]. If your LC-MS/MS data shows rapid depletion of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, scan for +16 Da mass shifts ( m/z 294.32), which strongly indicates cubane hydroxylation.
-
Ester Hydrolysis: The methyl ester on this specific compound is susceptible to carboxylesterases present in liver microsomes. If the zero-cofactor control shows stability but the NADPH-active well shows rapid depletion without +16 Da metabolites, the primary clearance mechanism is likely ester hydrolysis to the corresponding cubanecarboxylic acid, not CYP oxidation.
References
-
General Access to Cubanes as Benzene Bioisosteres National Center for Biotechnology Information (NIH/PMC) URL:[Link][3]
-
Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres Journal of the American Chemical Society (ACS) URL:[Link][1]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Journal of Medicinal Chemistry (ACS) URL:[Link][4]
-
Buy Chemicals Online @Catalogue - Page 71 of 92 - Boron Molecular (Methyl 4-(tert-Butylcarbonylamino)cubanecarboxylate) Boron Molecular URL:[Link][2]
Sources
Application Note: Orthogonal Deprotection Strategies for Cubane Bioisostere Building Blocks
Executive Summary & Nomenclature Clarification
The replacement of flat, sp2-hybridized benzene rings with three-dimensional, sp3-rich bioisosteres is a validated strategy to improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates[1],[2]. Among these, the 1,4-disubstituted cubane core serves as an ideal geometric mimic for para-substituted benzenes[3],[4].
Nomenclature Note: While frequently cataloged by chemical suppliers under the synonym methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0), the structurally accurate designation is methyl 4-(tert-butoxycarbonylamino)cubanecarboxylate . The protocols detailed in this application note address the orthogonal cleavage of this tert-butoxycarbonyl (Boc) protecting group and the methyl ester to yield versatile coupling partners for medicinal chemistry workflows.
Mechanistic Insights: The Cubane Core in Deprotection
As a Senior Application Scientist, it is critical to understand that while the cubane core possesses a massive strain energy (~166 kcal/mol), it is kinetically locked and remarkably stable under standard peptide deprotection conditions[5].
-
Acidic N-Boc Cleavage: The high s-character (~30%) of the exocyclic C-C bonds strengthens the attachment of substituents. Furthermore, the rigid 90° bond angles of the cubane cage strictly forbid the formation of a planar carbocation. Consequently, the cubyl carbon is completely inert to SN1 or E1 decomposition pathways during strongly acidic Boc deprotection[5],[6]. While Trifluoroacetic acid (TFA) is commonly used[6], we recommend 4M HCl in 1,4-dioxane. Causality: Highly polar cubane-amines form hygroscopic oils with TFA; HCl yields a highly crystalline, easily filterable hydrochloride salt.
-
Basic Ester Saponification: Saponification of the methyl ester proceeds via a standard BAc2 mechanism. Causality: The rigid, bulky nature of the cubane cage exerts significant steric shielding around the ester carbonyl. Standard LiOH hydrolysis at room temperature can be sluggish. Elevated temperatures (40 °C) and a mixed solvent system (THF/MeOH/H2O) are required to ensure complete conversion[5].
Experimental Protocols: Self-Validating Workflows
Protocol A: Selective N-Boc Deprotection (Synthesis of Methyl 4-aminocubanecarboxylate Hydrochloride)
This protocol selectively removes the Boc group while leaving the methyl ester intact.
-
Reaction Setup: Charge a 20 mL scintillation vial equipped with a magnetic stir bar with methyl 4-(tert-butoxycarbonylamino)cubanecarboxylate (277 mg, 1.0 mmol).
-
Acidic Cleavage: Add 4.0 mL of 4M HCl in 1,4-dioxane (16.0 mmol, 16 equiv) at 0 °C. Remove the ice bath and stir the homogenous solution at ambient temperature (20–25 °C) for 2 hours.
-
Causality: Dioxane stabilizes the polar transition state of the fragmenting carbamate while serving as a poor solvent for the resulting amine hydrochloride, driving precipitation.
-
-
Self-Validation (In-Process): Remove a 5 µL aliquot, quench in 100 µL of saturated aqueous NaHCO3, extract with EtOAc, and spot on a silica TLC plate. A positive Ninhydrin stain (purple/pink after heating) confirms the presence of the free primary amine.
-
Isolation: Dilute the suspension with 10 mL of anhydrous diethyl ether to maximize precipitation. Filter the solid over a medium-porosity glass frit, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum to afford the product as a white crystalline solid.
Protocol B: Selective Methyl Ester Saponification (Synthesis of 4-(Boc-amino)cubanecarboxylic acid)
This protocol hydrolyzes the ester while preserving the acid-labile Boc group.
-
Reaction Setup: Dissolve the starting material (277 mg, 1.0 mmol) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 8.0 mL).
-
Basic Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (126 mg, 3.0 mmol, 3.0 equiv). Stir the reaction mixture at 40 °C for 4–6 hours.
-
Causality: LiOH is preferred over NaOH to minimize any risk of localized exotherms or harsh basic degradation, while the 40 °C heating overcomes the steric hindrance of the cubane cage.
-
-
Self-Validation (In-Process): Spot the reaction mixture directly onto a TLC plate (Hexanes/EtOAc 1:1). Visualization with Bromocresol Green will reveal a bright yellow spot (acidic product) against a blue background, distinct from the non-staining starting material.
-
Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0 °C. Carefully acidify to pH 3 using 1M aqueous KHSO4 (avoids premature Boc cleavage seen with HCl). Extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate to yield the pure carboxylic acid.
Protocol C: Global Deprotection (Synthesis of 4-aminocubanecarboxylic acid)
To access the fully deprotected zwitterionic amino acid, perform Protocol B followed directly by Protocol A on the isolated intermediate. Attempting acidic hydrolysis of the methyl ester directly requires forcing conditions (e.g., 6M aqueous HCl at reflux) which can lead to lower yields and difficult isolation of the highly water-soluble zwitterion.
Quantitative Data & Analytical Handles
The following table summarizes the expected quantitative outcomes and self-validating NMR handles for each isolated compound.
| Transformation | Reagents & Conditions | Typical Yield | Key 1H NMR Diagnostic Handle (400 MHz) | TLC Self-Validation |
| Starting Material | N/A | N/A | δ 4.15 (m, 6H, cubane), 3.70 (s, 3H, OCH3) , 1.42 (s, 9H, tBu) | UV inactive; stains faint brown with KMnO4 |
| Selective N-Boc Deprotection | 4M HCl/Dioxane, 25 °C, 2 h | 92–95% | Loss of δ 1.42 (s, 9H) signal; appearance of broad NH3+ peak | Ninhydrin: Bright Purple |
| Selective Ester Saponification | LiOH·H2O, THF/MeOH/H2O, 40 °C, 5 h | 88–91% | Loss of δ 3.70 (s, 3H) signal; preservation of δ 1.42 (s, 9H) | Bromocresol Green: Bright Yellow |
| Global Deprotection | Sequential (Base then Acid) | 80–85% (Over 2 steps) | Loss of both δ 3.70 (s, 3H) and δ 1.42 (s, 9H) signals | Ninhydrin: Purple Bromocresol Green: Yellow |
Workflow Visualization
Figure 1: Orthogonal deprotection pathways for the 1,4-disubstituted cubane building block.
References
-
[5] Wlochal, J., Davies, R. D., & Burton, J. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4094–4097. URL:[Link]
-
[3],[4] Zheng, J., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8, 546–565. URL:[Link]
-
[6] Houston, S., et al. (2023). seco-1-Azacubane-2-carboxylic acid–Amide Bond Comparison to Proline. The Journal of Organic Chemistry, 88(18), 13182–13190. URL:[Link]
-
[1],[2] Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580–3585. URL:[Link]
Sources
Technical Support Center: Optimizing Synthesis Yield of Methyl 4-(Boc-amino)cubanecarboxylate
Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0)[1]. Designed for drug development professionals and synthetic chemists, this guide focuses on maximizing yields during the critical mono-saponification and Curtius rearrangement steps[2].
Pathway Visualization
The synthesis of this cubane derivative relies on the precision of two key transformations: the desymmetrization of a diester and the thermal rearrangement of an acyl azide[2],[3].
Synthesis workflow of methyl 4-(Boc-amino)cubanecarboxylate via Curtius rearrangement.
Validated Experimental Protocols
To ensure a self-validating system, the following protocols incorporate built-in checkpoints based on established scale-up methodologies (2)[2].
Protocol A: Selective Mono-saponification
Objective: Desymmetrize dimethyl cubane-1,4-dicarboxylate to the mono-acid mono-ester without over-hydrolysis.
-
Dissolution: Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol (approx. 2 mL/mmol) in a round-bottom flask[2].
-
Base Addition: Prepare a solution of KOH (exactly 1.0 eq) in methanol. Add this dropwise to the diester solution over 1 hour at room temperature[2].
-
Reaction: Stir at room temperature for 24 hours[2].
-
Workup: Remove methanol under reduced pressure. Add water and wash the aqueous layer with diethyl ether to extract unreacted diester[2].
-
Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl, then extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the mono-acid mono-ester.
-
Causality Check: The rigid, sterically unhindered nature of the cubane core makes the ester groups highly susceptible to nucleophilic attack. Using exactly 1.0 equivalent of KOH and a slow, dropwise addition minimizes the local concentration of hydroxide, statistically favoring the mono-ester and preventing runaway hydrolysis to the diacid.
Protocol B: Curtius Rearrangement & Isocyanate Trapping
Objective: Convert the mono-acid mono-ester to the Boc-protected amine.
-
Activation: To a solution of the mono-acid mono-ester (1.0 eq) and triethylamine (1.0–1.2 eq) in strictly anhydrous tert-butanol, add diphenylphosphoryl azide (DPPA) (1.0–1.1 eq) dropwise at room temperature[2].
-
Rearrangement: Slowly heat the reaction mixture to reflux (approx. 80–85 °C) for 4 hours until the evolution of nitrogen gas ceases[2].
-
Workup: Cool the mixture and remove the solvent under reduced pressure[2].
-
Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted starting material, followed by brine. Dry and concentrate[2].
-
Causality Check: DPPA acts as a safe azide source. Addition at room temperature ensures complete formation of the acyl azide before thermal decomposition begins. Heating to 80 °C drives the concerted Curtius rearrangement, expelling N₂ to form the highly electrophilic isocyanate[3]. Anhydrous tert-butanol traps the isocyanate to form the Boc group[3].
Troubleshooting & FAQs
Root cause analysis for low yields during the Curtius rearrangement step.
Q1: My supplier lists the product as "tert-butylcarbonylamino", but the CAS number (883554-71-0) corresponds to a Boc-protected amine. Which is it? A: This is a common nomenclature quirk in commercial chemical catalogs. While "tert-butylcarbonyl" technically refers to a pivaloyl group, suppliers often use it interchangeably with the tert-butoxycarbonyl (Boc) group when attached to an amine[1]. The molecular formula for CAS 883554-71-0 is C₁₅H₁₉NO₄, which definitively confirms it is the Boc-protected methyl 4-aminocubanecarboxylate[1].
Q2: I am seeing a massive amount of symmetrical urea byproduct in my Curtius rearrangement. How do I prevent this? A: Urea formation is the hallmark of moisture contamination. The isocyanate intermediate is highly electrophilic. If trace water is present in your tert-butanol, it will outcompete the alcohol to form a carbamic acid, which rapidly decarboxylates into a primary amine[3]. This primary amine then attacks unreacted isocyanate, forming a symmetrical urea and drastically reducing your yield. Solution: Use strictly anhydrous tert-butanol (distilled over sodium or stored over activated 4Å molecular sieves) and ensure the reaction vessel is flame-dried and purged with inert gas (N₂/Ar).
Q3: My mono-saponification yields too much cubane-1,4-dicarboxylic acid (diacid). How can I improve the selectivity? A: Over-hydrolysis occurs if the local concentration of hydroxide is too high or if the reaction is heated. Solution: Use exactly 1.0 equivalent of KOH[2]. Perform a highly dilute, dropwise addition of the methanolic KOH over at least 1–2 hours with vigorous stirring. Never heat this step; maintain it at room temperature (or 0 °C during the addition phase)[2].
Q4: Can I add DPPA directly to the refluxing solvent to save time? A: No. Step-wise heating is critical for both yield and safety. Adding DPPA at reflux causes rapid, uncontrolled nitrogen evolution and can lead to thermal degradation of the unreacted acyl azide[3]. Always add DPPA at room temperature to allow complete acyl azide formation, then gradually heat to 80 °C to initiate the rearrangement[2].
Q5: How do I separate unreacted mono-acid from the Boc-protected product? A: Utilize a simple acid-base liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃[2]. The unreacted mono-acid will be deprotonated and partition into the aqueous layer, while your target Boc-amine remains in the organic layer.
Quantitative Data & Yield Optimization
The table below summarizes the quantitative impacts of optimizing specific reaction parameters based on field-proven scale-up data.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield |
| KOH Stoichiometry | 1.2 - 1.5 equivalents | Exactly 1.0 equivalent | Increases mono-ester yield from ~50% to 87-90% |
| KOH Addition Rate | Bolus addition (< 5 mins) | Dropwise over 1 hour | Prevents diacid formation (+15% yield) |
| DPPA Addition Temp | Reflux (80 °C) | Room Temperature (25 °C) | Prevents thermal degradation (+20% yield) |
| Solvent Quality (t-BuOH) | Reagent grade (contains H₂O) | Strictly anhydrous / Sieves | Eliminates urea byproduct (+30% yield) |
References
-
Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols. BenchChem. (2025).2
-
Methyl 4-(tert-Butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0) Product Catalog. Boron Molecular. 1
-
Curtius Rearrangement: Mechanism, Reactions, and Applications. Wikipedia / Organic Chemistry Portal. 3
Sources
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Welcome to the technical support center for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues with this unique cubane derivative. Our approach is rooted in fundamental chemical principles and validated by field-proven laboratory techniques.
Introduction: Understanding the Molecule
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate possesses a distinctive structure that influences its solubility. The cubane core, a compact, three-dimensional, and saturated hydrocarbon cage, can enhance solubility compared to flat aromatic systems by mitigating intermolecular π-stacking.[1] Conversely, the large, hydrophobic tert-butylcarbonylamino group and the methyl ester functionality introduce both non-polar and moderately polar characteristics, respectively. This structural combination can lead to solubility challenges in certain solvents. This guide will provide a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving methyl 4-(tert-butylcarbonylamino)cubanecarboxylate?
A1: Given the mixed polarity of the molecule, a logical starting point is to screen a range of solvents from polar aprotic to non-polar. Based on the behavior of structurally related cubane derivatives and compounds with similar functional groups, we recommend the following initial solvent screen:
| Solvent Category | Recommended Solvents | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Effective for a wide range of organic compounds with moderate polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good for compounds with mixed polar and non-polar character. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Often effective for dissolving complex organic molecules that are difficult to solubilize elsewhere.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | The non-polar nature of these solvents may interact favorably with the cubane and tert-butyl groups. |
| Alcohols | Methanol, Ethanol | The polarity of the hydroxyl group can aid in dissolving compounds with some polar functionality.[2] |
It is crucial to start with small quantities of the compound and solvent to determine the approximate solubility before scaling up.
Q2: My compound is not dissolving in any of the single solvents I've tried. What should I do next?
A2: If single-solvent systems are ineffective, the next logical step is to explore co-solvent systems. This technique involves blending a "good" solvent (in which the compound has some, albeit limited, solubility) with a "poor" solvent (in which the compound is miscible with the "good" solvent but in which the compound is less soluble). This can often enhance overall solubility. A common and effective co-solvent system for poorly soluble compounds in preclinical studies is a mixture of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80, often in an aqueous base like saline.[3]
Below is a workflow for optimizing solubility using a co-solvent approach:
Caption: Workflow for optimizing solubility with co-solvents.
Q3: I'm observing precipitation when I add my dissolved compound to an aqueous buffer. How can I prevent this?
A3: This is a common issue when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium. This "crashing out" occurs because the compound is no longer soluble in the final, more polar environment. Here are several strategies to mitigate this:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Cremophor EL, into the formulation can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[4]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4]
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. While methyl 4-(tert-butylcarbonylamino)cubanecarboxylate itself is not strongly acidic or basic, this is a key consideration for other molecules.
-
Slower Addition and Vigorous Mixing: Adding the concentrated organic stock solution to the aqueous buffer slowly while vigorously vortexing or stirring can sometimes prevent immediate precipitation by allowing for more gradual dispersion.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
This protocol outlines a systematic approach to determining the optimal solvent or co-solvent system for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
Materials:
-
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
-
Selection of solvents (as listed in Q1)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several labeled vials.
-
Initial Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL).
-
Agitation: Vigorously vortex each vial for at least 30-60 seconds.
-
Observation: Visually inspect each vial for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the same solvent and repeat the agitation and observation steps. Continue this process until the compound dissolves or it becomes clear that it is poorly soluble in that solvent.
-
Gentle Heating and Sonication (Optional): For promising solvents where the compound is partially soluble, gentle heating (e.g., to 40-50 °C) or sonication can be attempted to facilitate dissolution.[5] Be cautious, as some compounds can degrade at higher temperatures.
-
Co-solvent Testing: For solvents where the compound shows partial solubility, try adding a co-solvent in which the compound is also partially or fully soluble and observe the effect.
Caption: A systematic workflow for screening solvents.
Guide 2: Addressing Compound Precipitation Over Time
Issue: The compound dissolves initially but precipitates out of solution after a period of time or upon a change in temperature.
This often indicates that the solution is supersaturated at the storage or experimental temperature.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining the solution at the temperature at which it is fully soluble can be a simple solution.
-
Increase Solvent Volume: The most straightforward approach is to add more solvent to decrease the concentration to a point where it remains soluble at the desired temperature.
-
Identify a Better Solvent System: It is likely that a more optimal solvent or co-solvent system exists. Revisit the solvent screening protocol with a focus on achieving stability at room temperature.
-
Solid Dispersion Techniques: For advanced applications, particularly in drug development, creating a solid dispersion can improve solubility and stability.[6] This involves dispersing the compound in a hydrophilic carrier at the molecular level.
Concluding Remarks
Overcoming the solubility challenges of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate requires a systematic and informed approach. By understanding the unique structural characteristics of the molecule and methodically exploring a range of solvents and co-solvent systems, researchers can successfully prepare solutions suitable for their experimental needs. Always begin with small-scale tests to conserve valuable material and ensure the chosen solvent system is compatible with downstream applications.
References
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
-
Pottie, I. R., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]
-
DTIC. (n.d.). Cubane Derivatives for Propellant Applicationsxb. Defense Technical Information Center. [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
-
Wikipedia. (n.d.). Cubane. [Link]
-
PMC. (n.d.). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. National Institutes of Health. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
ACS Publications. (2015, June 23). Cubane: 50 Years Later. Chemical Reviews. [Link]
- BenchChem. (2025). methods for overcoming solubility issues of 2,4,6-triphenylphosphorin in organic solvents.
-
(2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
Sources
optimizing reaction time for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Welcome to the Cubane Scaffolds Technical Support Center .
Synthesizing and functionalizing highly strained sp³-carbon scaffolds requires a departure from traditional organic chemistry paradigms. The synthesis of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0) via the amidation of methyl 4-aminocubanecarboxylate presents a unique kinetic challenge: you must accelerate the reaction time without triggering the thermodynamic collapse of the cubane core.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you achieve rapid, high-yielding conversions.
Workflow: Reaction Time Optimization vs. Strain-Release Degradation
Workflow for optimizing cubane amidation while preventing strain-release degradation.
Frequently Asked Questions (FAQs)
Q: Why can't I just increase the temperature to reduce the amidation reaction time? A: Cubanes possess approximately 166 kcal/mol of ring strain. While heating is a standard kinetic accelerator in traditional organic synthesis, subjecting the cubane framework to temperatures above 60–80 °C induces thermodynamic relief via thermal ring-opening, yielding cyclooctatetraene (COT) derivatives[1]. To optimize reaction time safely, you must rely on chemical kinetic accelerators—such as 4-Dimethylaminopyridine (DMAP)—rather than thermal forcing.
Q: Can I use transition metal catalysts to speed up the coupling? A: Absolutely not. Transition metals—specifically Silver(I), Palladium(II), and Nickel(0)—are strictly contraindicated when working with intact cubanes. These metals facilitate oxidative insertion into the highly strained C–C bonds of the cubane core, triggering a rapid valence bond isomerization that degrades your material into a wedge-shaped cuneane isomer[1][2].
Q: How do I track the reaction time if the cubane core isn't UV-active? A: Unlike benzene, the sp³-hybridized cubane core lacks a conjugated π-system, rendering it invisible under standard 254 nm UV light unless conjugated to an extended aromatic group[3]. To validate conversion in real-time and accurately measure reaction time, you must use a Potassium Permanganate (KMnO₄) TLC stain. The highly strained C–C bonds of the cubane are readily oxidized by KMnO₄, revealing bright yellow spots on a purple background.
Troubleshooting Guide
Issue: The reaction stalls at 50% conversion after 4 hours at room temperature.
-
Mechanistic Cause: Depletion of the active acylating agent (tert-butylcarbonyl chloride/pivaloyl chloride) due to trace moisture in the solvent, or base neutralization[4].
-
Solution: Do not apply heat to force the reaction. Instead, perform a secondary spike of tert-butylcarbonyl chloride (0.5 equiv) and N,N-Diisopropylethylamine (DIPEA) at 20 °C.
Issue: LCMS shows a product with the correct mass, but NMR indicates a complex mixture of isomers.
-
Mechanistic Cause: Trace metal contamination in your glassware or stir bars has catalyzed a skeletal rearrangement from cubane to cuneane[2].
-
Solution: Acid-wash all glassware prior to the experiment. Ensure no metal spatulas are used when handling the starting material.
Issue: Heavy tar formation and complete loss of the starting material.
-
Mechanistic Cause: Exceeding the thermal limits of the cubane core, leading to polymerization of the resulting cyclooctatetraene degradation products[1].
-
Solution: Strictly maintain the reaction temperature below 40 °C. Use an ice bath during the initial exothermic addition of the acid chloride.
Quantitative Optimization Data
The following table summarizes the causality between reaction conditions, time to completion, and the integrity of the cubane core. By shifting from a standard pyridine base to a DIPEA/DMAP system, reaction time is reduced by 83% without inducing thermal degradation.
| Parameter | Catalyst / Base System | Temperature | Time to Completion | Conversion Yield | Byproduct Profile |
| Baseline | Pyridine (3.0 equiv) | 20 °C | 24 hours | 75% | <1% |
| Optimized | DIPEA (2.0 equiv) + DMAP (10 mol%) | 20 °C | 4 hours | 92% | <1% |
| Thermal Forcing | DIPEA (2.0 equiv) | 60 °C | 1 hour | 40% | >50% (Cyclooctatetraene) |
| Metal Contamination | DIPEA (2.0 equiv) + Ag(I) trace | 20 °C | 4 hours | 0% (Target) | >90% (Cuneane) |
Standard Operating Procedure: Optimized Amidation
Self-Validating Principle: This protocol utilizes a catalytic nucleophilic accelerator (DMAP) to form a highly reactive N-acylpyridinium intermediate. This bypasses the need for thermal energy, ensuring the thermodynamic stability of the cubane core while drastically cutting reaction time[3][4].
Step-by-Step Methodology:
-
Preparation: Oven-dry a 50 mL round-bottom flask. Do not use metal spatulas or needles that have previously been exposed to Pd or Ag catalysts. Flush the flask with Argon.
-
Dissolution: Dissolve methyl 4-aminocubanecarboxylate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Stir for 5 minutes at room temperature.
-
Acylation (Critical Temperature Control): Cool the flask to 0 °C using an ice-water bath. Add tert-butylcarbonyl chloride (pivaloyl chloride, 1.2 mmol) dropwise over 10 minutes. Causality note: The ice bath prevents localized exothermic spikes that could trigger localized ring-opening.
-
Kinetic Phase: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for exactly 4 hours.
-
Validation Check: Spot the reaction mixture on a silica TLC plate. Elute with 30% Ethyl Acetate in Hexanes. Dip the plate in KMnO₄ stain and gently heat with a heat gun. The disappearance of the baseline amine spot validates completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove DMAP and unreacted amine, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature strictly < 35 °C) to yield methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
References
-
Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres Source: PMC / National Institutes of Health URL:[Link]
-
General Access to Cubanes as Benzene Bioisosteres Source: Macmillan Group - Princeton University URL:[Link]
-
Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks Source: Organic Letters - ACS Publications URL:[Link]
- WO2025003147A1 - Cystobactamid derivatives Source: Google Patents URL
Sources
Technical Support Center: Handling & Storage of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Welcome to the Technical Support Center for cubane-based bioisosteres. This guide is designed for medicinal chemists and drug development professionals working with methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0)[1].
While cubanes are highly prized as metabolically stable, three-dimensional bioisosteres for benzene rings[2], their unique geometry requires specific handling considerations. This guide synthesizes field-proven protocols, thermodynamic principles, and self-validating methodologies to ensure optimal experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is the cubane core at risk of spontaneous decomposition or explosion during routine benchtop handling? A: No. A common misconception is that the immense thermodynamic strain of the cubane cage (approximately 163 kcal/mol)[3] makes it fragile. In reality, cubane and its derivatives exhibit exceptional kinetic stability[2][4]. Because the carbon atoms are locked in a 90° geometry, any decomposition pathway requires passing through an energetically forbidden, highly strained transition state[5]. Solid cubane is thermally stable up to ~200 °C and can even withstand extreme pressures up to 60 GPa[4][6]. Therefore, standard weighing, spatulation, and handling at ambient conditions pose zero risk of cage rupture.
Q2: If the core is so stable, why must this compound be stored at 2–8 °C? A: The storage requirements are dictated entirely by the appended functional groups, not the hydrocarbon cage. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester are susceptible to gradual hydrolysis if exposed to atmospheric moisture and ambient heat over prolonged periods. Storing the material at 2–8 °C in a desiccated environment prevents the thermodynamic degradation of these groups, ensuring the bifunctional handles remain intact for downstream coupling.
Q3: What solvents are recommended for preparing stock solutions, and which should be avoided? A:
-
Recommended: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for synthetic workflows. For biological screening assays, dimethyl sulfoxide (DMSO) is standard.
-
Avoid: Prolonged storage in unbuffered aqueous solutions or protic solvents containing trace acids. Even mild acidity over time will initiate premature Boc deprotection, converting your starting material into an unpredictable mixture of free amine and protected species.
Part 2: Troubleshooting Common Experimental Failures
Issue 1: Complex Mixtures During Boc Deprotection
-
Symptom: TLC or LC-MS shows multiple product peaks instead of a clean conversion to the free amine.
-
Root Cause (Causality): While the cubane core is stable, using excessively harsh acidic conditions (e.g., neat trifluoroacetic acid at elevated temperatures >40 °C) can lead to unwanted side reactions. The localized heat of mixing can cause partial hydrolysis of the methyl ester or drive unwanted polymerization.
-
Resolution: Strictly control the thermodynamics of the deprotection. Use a 1:1 mixture of TFA/DCM, initiate the reaction at 0 °C, and allow it to warm to room temperature only after the initial exothermic cleavage of the tert-butyl group has subsided.
Issue 2: Poor Mass Recovery Post-Deprotection
-
Symptom: Low isolated yield of the amino-cubane ester after basic workup.
-
Root Cause (Causality): The removal of the lipophilic Boc group significantly increases the polarity of the molecule. The resulting free amino-cubane ester is highly water-soluble, leading to product loss in the aqueous layer during extraction.
-
Resolution: Saturate the aqueous layer with NaCl (brine) prior to extraction, and use a highly polar organic extraction solvent such as a 4:1 mixture of chloroform/isopropanol rather than standard ethyl acetate.
Part 3: Quantitative Data & Stability Metrics
Table 1: Physicochemical Properties & Handling Implications
| Parameter | Value / Characteristic | Experimental Implication |
| Nomenclature Note | Often listed as Boc-amino[1] | Ensure reagents target carbamate cleavage, not standard amide hydrolysis. |
| Core Strain Energy | ~163 kcal/mol[3] | Highly energetic but kinetically trapped; safe for standard benchtop handling[2]. |
| Thermal Stability | Core stable to ~200 °C[4] | Do not exceed 60 °C during reactions to protect the Boc and ester groups. |
| Long-Term Storage | 2–8 °C, Desiccated | Prevents ambient moisture from hydrolyzing the ester or carbamate linkages. |
| Solubility Profile | Soluble in DCM, THF, DMSO | Ideal for both solution-phase peptide coupling and biological assay preparation. |
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Selective Boc-Deprotection
This protocol is designed as a self-validating system to ensure the Boc group is removed without compromising the methyl ester or the cubane cage.
Step 1: Dissolution & Temperature Equilibration
-
Weigh 1.0 equivalent of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate into an oven-dried round-bottom flask.
-
Dissolve in anhydrous DCM (0.1 M concentration).
-
Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes under an inert atmosphere (N₂ or Ar).
-
Causality: Cooling prevents the exothermic degradation of the ester group upon acid addition.
Step 2: Acidification
-
Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise over 10 minutes (Final ratio: 1:1 DCM/TFA).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Step 3: In-Process Validation (Self-Validation 1)
-
Pull a 10 µL aliquot, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Run TLC (Hexanes/EtOAc 7:3).
-
Validation Check: The starting material (high Rf) must be completely consumed, replaced by a baseline spot (the polar free amine salt). If starting material persists, stir for an additional hour.
Step 4: Quenching & Extraction
-
Concentrate the reaction mixture in vacuo to remove excess TFA.
-
Redissolve the crude residue in DCM and cool to 0 °C.
-
Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9.
-
Extract 3x with Chloroform/Isopropanol (4:1). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Step 5: Product Verification (Self-Validation 2)
-
Analyze the isolated solid via ¹H NMR (CDCl₃).
-
Validation Check: The successful removal of the Boc group is definitively confirmed by the complete disappearance of the intense 9H singlet at ~1.4 ppm . The cubane core protons must remain intact, typically appearing as distinct multiplets between 4.0–4.5 ppm, confirming the cage has not degraded.
Part 5: Process Visualization
Handling, storage, and selective deprotection workflow for Boc-amino cubane derivatives.
References
Sources
troubleshooting NMR peak overlap in methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Guide ID: TSC-NMR-2026-03-C11H15NO3 Topic: Troubleshooting NMR Peak Overlap Status: Active, Reviewed
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR peak overlap issues during the analysis of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate. The unique, rigid, and highly symmetric structure of the cubane core often leads to protons with very similar chemical environments, resulting in significant signal overlap in standard ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for my cubane derivative so overlapped?
A1: The high degree of symmetry in the cubane cage is the primary reason for peak overlap. The rigid framework restricts conformational freedom, placing the seven cubyl protons into three distinct, but chemically similar, environments. This proximity in chemical environment leads to very small differences in their resonance frequencies (chemical shifts), causing the signals to crowd together and overlap, often appearing as a complex, unresolved multiplet. A study on various cubane derivatives highlights that while coupling constants are observable, the chemical shifts can be very close, necessitating careful analysis or advanced techniques for resolution[1].
Q2: What are the expected ¹H NMR signals for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate?
A2: Based on the structure, we can predict several distinct proton signals. The cubane cage itself, being 1,4-disubstituted, will give rise to a complex pattern for the remaining six cubyl protons. The tert-butyl and methyl ester groups will provide characteristic singlet signals.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
| Proton Assignment | Predicted Chemical Shift (ppm, in CDCl₃) | Predicted Multiplicity | Number of Protons | Notes |
| Cubyl Protons (CH) | ~ 3.9 - 4.2 | Multiplet (m) | 6H | Highly prone to overlap due to the rigid, symmetric cage structure[1]. |
| Amide Proton (NH) | ~ 5.0 - 7.0 | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature[2]. |
| Methyl Ester (O-CH₃) | ~ 3.7 | Singlet (s) | 3H | Typically a sharp, well-defined signal. |
| Tert-butyl (C-(CH₃)₃) | ~ 1.4 | Singlet (s) | 9H | Typically a sharp, intense signal due to the nine equivalent protons. |
Q3: What is the most straightforward first step to try and resolve overlapping signals?
A3: The simplest and often most effective initial step is to change the deuterated solvent.[3] This non-destructive method can induce differential chemical shifts (known as solvent effects) that may be sufficient to resolve the overlapping peaks without resorting to more complex experiments.[4] Aromatic solvents like benzene-d₆ are particularly effective for rigid systems due to their magnetic anisotropy, which can cause significant shifts depending on the spatial orientation of protons relative to the solvent molecule.[5]
Troubleshooting Workflow: A Systematic Approach
When initial 1D ¹H NMR spectra show significant peak overlap, a systematic approach is crucial. The following workflow progresses from simple, rapid techniques to more advanced, time-intensive methods.
Sources
Technical Support Center: Scale-Up of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Welcome to the Technical Support Center for the synthesis and scale-up of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (also known as methyl 4-pivaloylaminocubanecarboxylate).
Cubanes are highly strained, energy-dense molecules increasingly utilized as rigid, three-dimensional bioisosteres for benzene rings in drug development[1]. However, transitioning from milligram-scale discovery chemistry to multigram or kilogram production introduces severe bottlenecks, particularly concerning photochemistry limitations, hazardous exothermic rearrangements, and the handling of energetic intermediates[2],[3].
This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to ensure safe and high-yielding production.
Part 1: Diagnostic Workflows
Synthetic workflow for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
Part 2: Troubleshooting Guides & FAQs
Q1: Photochemistry Scale-Up Bottlenecks
User Issue: When scaling the [2+2] photocycloaddition of the dibromodione to >50 g, our yields drop significantly, and reaction times double. Causality & Solution: This is a classic limitation dictated by the Beer-Lambert law. In batch reactors, light penetration depth decreases exponentially as the solution absorbs photons, leaving the center of the reactor unreacted. Actionable Fix: Transition from a batch mercury-lamp reactor to a continuous-flow LED photoreactor (e.g., 365 nm). Flow chemistry ensures a narrow path length (often <2 mm), providing uniform photon flux to all molecules. Recent process intensifications demonstrate that flow photochemistry can deliver up to 54 g/h of the cage dione reliably[2].
Q2: Favorskii Rearrangement Exotherms
User Issue: The Favorskii ring contraction to cubane-1,4-dicarboxylic acid (CDA) causes severe temperature spikes at the 100 g scale, leading to decomposition and black tar formation. Causality & Solution: The double Favorskii rearrangement is highly exothermic. If the cage dione is added too rapidly to the boiling NaOH solution, the localized heat cannot dissipate, causing thermal degradation of the highly strained intermediates. Actionable Fix: Use a 30% w/v aqueous NaOH solution and dose the cage dione continuously over 3 hours rather than in discrete portions[3]. Continuous dosing ensures the heat of reaction is released at a rate matching the reactor's cooling capacity, maintaining the internal temperature strictly at 100 °C.
Q3: Desymmetrization and Statistical Mixtures
User Issue: We are getting an inseparable statistical mixture of di-acid, mono-ester, and di-ester during the synthesis of the monomethyl ester. Causality & Solution: Direct mono-esterification of symmetric cubane-1,4-dicarboxylic acid is statistically limited and difficult to purify. Actionable Fix: Fully esterify the diacid to dimethyl cubane-1,4-dicarboxylate first. Then, perform a selective mono-saponification using exactly 1.0 equivalent of KOH in methanol[4]. The resulting mono-acid mono-ester can be easily separated from unreacted diester via a simple acid-base liquid-liquid extraction.
Q4: Curtius Rearrangement Safety at Scale
User Issue: How do we safely perform the Curtius rearrangement on the mono-ester at a multigram scale without risking azide detonation? Causality & Solution: Acyl azides are highly energetic and thermally unstable. Isolating cubanecarbonyl azide at scale poses a severe explosion risk. Actionable Fix: Never isolate the azide. Use Diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tert-butanol to perform the rearrangement and trapping in situ[4].
Safety and yield optimization logic for the scale-up of the Curtius rearrangement.
Q5: Incomplete Amidation with Pivaloyl Chloride
User Issue: During the final acylation with pivaloyl chloride, we observe incomplete conversion and degradation of the cubylamine. Causality & Solution: Cubylamines are sterically hindered. Furthermore, pivaloyl chloride (tert-butylcarbonyl chloride) is exceptionally bulky. Relying solely on a standard base (like Et₃N) often results in stalled reactions due to steric clashes at the transition state. Actionable Fix: Add a catalytic amount of DMAP (4-dimethylaminopyridine) alongside a non-nucleophilic base like DIPEA. DMAP acts as an acyl transfer catalyst, forming a highly reactive, less sterically encumbered acylpyridinium intermediate that rapidly reacts with the hindered cubylamine.
Part 3: Quantitative Data Summary
The following table summarizes the expected performance metrics and critical control parameters when transitioning from batch discovery to optimized scale-up conditions.
| Step | Reaction | Typical Batch Yield | Optimized Scale Yield | Key Control Parameter |
| 1 | Photocycloaddition | 40–50% | >90% | Photon flux, path length <2 mm (Flow) |
| 2 | Favorskii Rearrangement | 60–70% | 85–90% | Dosing rate, strict Temp = 100 °C |
| 3 | Mono-Saponification | ~40% (direct ester) | 85–90% | 1.0 eq KOH, 0 °C to RT |
| 4 | Curtius Rearrangement | 50–60% | 75–85% | In situ DPPA, strict temp control |
| 5 | Pivaloylation | 60–70% | >90% | DMAP catalyst, DIPEA base |
Part 4: Self-Validating Experimental Protocols
Protocol A: Selective Mono-Saponification (Desymmetrization)
Objective: Convert dimethyl cubane-1,4-dicarboxylate to 4-(methoxycarbonyl)cubane-1-carboxylic acid.
-
Dissolution: Dissolve dimethyl cubane-1,4-dicarboxylate (110 g, 0.5 mol) in methanol (1 L) in a 2 L round-bottom flask[4].
-
Base Addition: Cool the solution to 0 °C. Add a solution of potassium hydroxide (28 g, 0.5 mol, exactly 1.0 eq) in methanol (200 mL) dropwise over 1 hour to prevent local over-saponification[4].
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours[4].
-
Workup: Remove the solvent under reduced pressure. Add water (500 mL) and wash with diethyl ether (2 x 250 mL) to extract unreacted diester[4].
-
Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitating mono-acid with ethyl acetate (3 x 300 mL). Dry over MgSO₄ and concentrate.
Self-Validation Checkpoint: The successful desymmetrization is confirmed by ¹H NMR (CDCl₃). The product must show exactly one ester methyl singlet at ~3.7 ppm, distinguishing it from the diester (two equivalents of methyl protons) and the diacid (zero).
Protocol B: Safe Curtius Rearrangement & Deprotection
Objective: Convert the mono-acid to methyl 4-aminocubanecarboxylate hydrochloride.
-
Activation: Suspend the mono-acid (50 g, 0.24 mol) in a mixture of anhydrous toluene (400 mL) and tert-butanol (100 mL). Add triethylamine (40 mL, 0.29 mol).
-
Rearrangement: Slowly add DPPA (72 g, 0.26 mol) at room temperature. Carefully heat the mixture to 80 °C.
-
Trapping: Stir at 80 °C for 6 hours. The intermediate isocyanate is trapped by tert-butanol to form the Boc-protected amine.
-
Deprotection: Concentrate the mixture, dissolve the residue in dichloromethane (300 mL), and add 4M HCl in dioxane (150 mL). Stir for 4 hours at room temperature.
-
Isolation: Filter the precipitating methyl 4-aminocubanecarboxylate hydrochloride salt and wash with cold ether.
Self-Validation Checkpoint: The reaction progress is physically validated by the cessation of N₂ gas evolution during the 80 °C heating phase. Upon deprotection, the complete loss of the intense Boc singlet (~1.4 ppm) and the appearance of a broad NH₃⁺ signal in ¹H NMR confirm the amine hydrochloride formation.
Protocol C: Amidation with Pivaloyl Chloride
Objective: Synthesize the final methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
-
Preparation: Suspend methyl 4-aminocubanecarboxylate hydrochloride (20 g, 0.09 mol) in anhydrous dichloromethane (250 mL) under nitrogen.
-
Basification: Add DIPEA (47 mL, 0.27 mol) and DMAP (1.1 g, 0.009 mol). Cool the mixture to 0 °C.
-
Acylation: Add pivaloyl chloride (13.3 mL, 0.11 mol) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove DMAP/DIPEA, saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexanes.
Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 1:1) will show a distinct shift to a higher R_f (~0.5) compared to the highly polar baseline amine salt. IR spectroscopy must reveal a strong, sharp amide carbonyl stretch at ~1650 cm⁻¹ and an ester carbonyl stretch at ~1720 cm⁻¹.
Part 5: References
-
Ryabukhin, S., Volochnyuk, D., Pashenko, O., et al. "A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids." ChemRxiv, 2025. URL:
-
Tsanaktsidis, J. et al. "Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate." ACS Organic Process Research & Development, 2013. URL:
-
BenchChem Technical Support Team. "Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols." BenchChem, 2025. URL:
-
Chalmers, B. A., et al. "Cubane: 50 Years Later." Chemical Reviews, 2015. URL:
Sources
A Senior Application Scientist's Guide: The Cubane Scaffold as a Bioisostere for Para-Substituted Benzene Rings
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. For decades, the para-substituted benzene ring has been a ubiquitous structural motif, valued for its rigid geometry and synthetic tractability.[] However, its aromatic, planar nature often introduces metabolic liabilities and can contribute to poor solubility.[2][3] This guide provides an in-depth comparison of the 1,4-disubstituted cubane framework, exemplified by structures like methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, against its traditional para-phenylene counterpart. We will explore the profound impact of this bioisosteric replacement on key drug-like properties, supported by experimental data and detailed protocols.
The Foundation: Bioisosterism and the Phenyl Problem
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[4] The goal is to modulate a molecule's properties—such as solubility, metabolic stability, or receptor binding—without losing its therapeutic efficacy. The phenyl ring, while a useful scaffold, is often a metabolic "soft spot," susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][5] Furthermore, the planarity of aromatic rings can promote intermolecular π-stacking, a phenomenon that can lead to crystal lattice formation and, consequently, low aqueous solubility.[5]
The search for non-classical, three-dimensional bioisosteres to address these challenges has led to a surge of interest in strained, saturated ring systems like bicyclo[1.1.1]pentane (BCP) and, most notably, cubane.[2][6][7]
Structural and Electronic Showdown: Cubane vs. Benzene
At first glance, the geometric similarity between 1,4-disubstituted cubane and a para-substituted benzene ring is remarkable, making it an ideal bioisostere.[6][8] However, their underlying structural and electronic characteristics are fundamentally different.
-
Geometry: The distance between substituents in a 1,4-disubstituted cubane is approximately 2.68-2.72 Å, closely matching the ~2.79 Å distance across a para-substituted benzene ring.[4][9] This spatial mimicry is crucial for preserving interactions with biological targets.[4]
-
Hybridization and Bond Angles: Benzene is a planar, sp²-hybridized system with 120° bond angles. In stark contrast, cubane is a highly strained, three-dimensional cage of sp³-hybridized carbons forced into unnatural 90° bond angles.[10]
-
Electronic Nature: The benzene ring is an electron-rich, aromatic system. The cubane cage, due to its extreme strain, has C–C bonds with significant p-character and C–H bonds with high s-character.[11] This makes the cubane C-H bonds remarkably strong and less susceptible to the oxidative metabolic pathways that readily attack aromatic rings.[6][12]
Caption: Geometric comparison of a para-substituted benzene ring and a 1,4-disubstituted cubane scaffold.[5]
Performance Metrics: A Data-Driven Comparison
The theoretical advantages of the cubane scaffold are borne out by compelling experimental data. The replacement of a phenyl ring with a cubane moiety can lead to dramatic improvements in key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability
The primary driver for using cubane is often to enhance metabolic stability. The high C-H bond dissociation energy of the cubane cage makes it a poor substrate for CYP enzymes, which are responsible for Phase I drug metabolism.[5][12]
Table 1: Comparative In Vitro Metabolic Stability
| Parent Drug | Intrinsic Clearance (CLint) of Phenyl Analog (μL/min/10⁶ cells) | Intrinsic Clearance (CLint) of Cubane Analog (μL/min/10⁶ cells) | Fold Improvement | Reference |
|---|---|---|---|---|
| Lumacaftor | 11.96 | < 7 (specifically 6.98) | > 1.7x | [6][12] |
| Acecainide | (Not specified, but known liability) | < 7 | Significant |[6] |
-
Expert Insight: The lower intrinsic clearance (CLint) value for the cubane analogues indicates a slower rate of metabolism, suggesting a longer half-life and potentially lower required dosing in vivo.[12] While often effective, this strategy is not a panacea; in some specific cases, the cubane core itself has been found to be a metabolic liability, highlighting the importance of empirical testing for each new series.[13][14]
Aqueous Solubility
Improved solubility is another significant advantage. By replacing a flat, aromatic ring with a rigid, 3D saturated scaffold, the cubane core disrupts the efficient crystal lattice packing that can suppress the solubility of planar molecules.[5]
Table 2: Comparative Aqueous Solubility
| Compound Pair | Phenyl Analog Solubility (μM) | Cubane Analog Solubility (μM) | Fold Improvement | pH | Reference |
|---|---|---|---|---|---|
| Lumacaftor vs. Cuba-Lumacaftor | ~10 | > 100 | > 10x | 7.4 | [6] |
| BCP/Cubane Series | (General observation) | Markedly improved | > 50x (for BCP) | N/A |[7] |
-
Expert Insight: The pH-independent high solubility observed for cuba-lumacaftor is particularly advantageous, as it can lead to more consistent absorption throughout the variable pH environments of the gastrointestinal tract.[6]
Synthetic Accessibility: Bridging the Gap
A significant historical barrier to the widespread adoption of cubane in medicinal chemistry has been the perceived complexity and low yield of its synthesis.[5] While the synthesis of para-substituted benzenes is trivial, accessing functionalized cubane building blocks has traditionally been challenging.
However, recent advances are changing this paradigm. The development of more expedient routes to 1,2-, 1,3-, and 1,4-disubstituted cubane precursors and novel copper-catalyzed cross-coupling protocols are making these scaffolds more accessible for drug discovery programs.[6][8] The most common starting material for derivatization remains the commercially available cubane-1,4-dicarboxylic acid or its diester.[5]
Experimental Protocols: Validating Performance
To provide a framework for researchers, we outline the essential, self-validating protocols for comparing the metabolic stability and solubility of phenyl vs. cubane analogues.
Protocol: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.
Caption: Workflow for a typical in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the test compound (and a known control like verapamil) in DMSO. On ice, thaw cryopreserved pooled human liver microsomes (HLM) and an NADPH regenerating system (e.g., Promega's NADP-regenerating solution A and B).
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4) and HLM (final protein concentration ~0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate the proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound, a critical parameter for predicting oral absorption.
Caption: General procedure for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours. This extended agitation time is necessary to ensure that the solution reaches thermodynamic equilibrium.
-
Separation: After 24 hours, remove the vial and allow it to stand. Separate the saturated solution from the excess solid by filtration through a 0.45 µm filter or by centrifugation.
-
Quantification: Prepare serial dilutions of the saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, by comparing the results to a standard curve prepared from a known concentration of the compound.
Conclusion and Future Outlook
The replacement of a para-substituted benzene ring with a 1,4-disubstituted cubane is a powerful and validated strategy in modern medicinal chemistry.[15] This bioisosteric substitution offers a compelling route to overcoming common pharmacokinetic hurdles, primarily by enhancing metabolic stability and improving aqueous solubility.[6][12] While synthetic accessibility has been a historical challenge, ongoing innovations are making cubane building blocks increasingly available for integration into drug discovery pipelines.[5][8] For researchers and drug development professionals, the cubane scaffold represents a valuable tool for escaping "flatland" and exploring a new dimension of chemical space to create safer, more effective medicines.
References
- BenchChem. (n.d.). Assessing the improved pharmacokinetic properties of cubane-containing drugs.
- Garry, O. L., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. PMC - NIH.
- Mykhailiuk, P. K., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters - ACS Publications.
- Williams, C. M., et al. (2019). The cubane phenyl ring bioisostere paradigm was further explored in an extensive study covering a wide range of pharmaceutical and agrochemical templates. Organic & Biomolecular Chemistry (RSC Publishing).
- Auberson, Y., et al. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. Novartis OAK.
- Chemspace. (2023). Bioisosteres of a para-Substituted Benzene.
- Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed.
- Garry, O. L., et al. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv.
- Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications.
- Alabugin, I. V., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
- ResearchGate. (n.d.). Examples of the use of phenyl bioisosteres. (A) Cubane in the... [Image].
- ResearchGate. (n.d.). The visual comparison of the para‐substituted benzene ring (left), and... [Image].
- MCE. (n.d.). Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry.
- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
- Jolliffe, J. D., et al. (2023). Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Cubanes in medicinal chemistry a, Cubane closely resembles benzene in... [Image].
- Jolliffe, J. D., et al. (2023). Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. PMC.
- Fiveable. (2025). Para-Substituted Benzenes: Organic Chemistry Study Guide.
- Wikipedia. (n.d.). Cubane.
- Solecki, M. (2025). Cubane as a Bioisostere of Benzene. UGA Chemistry | Department of Chemistry.
Sources
- 2. Bioisosteres of a para-Substituted Phenyl Ring [chem-space.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres - OAK Open Access Archive [oak.novartis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Cubane - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Metabolic Stability Comparison Guide: Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate vs. Classical Arenes
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary: The Shift to 3D Architectures
In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to pharmacokinetic liabilities, including poor aqueous solubility and high susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism [1]. To circumvent these issues, medicinal chemists are increasingly utilizing sp3 -rich three-dimensional bioisosteres.
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate is a highly specialized building block that replaces a standard para-substituted benzene ring with a rigid, strained cubane core. This guide objectively compares the metabolic stability of this cubane derivative against its classical benzene and bicyclo[1.1.1]pentane (BCP) counterparts, providing the mechanistic causality behind its performance and the self-validating protocols required to accurately measure it.
Mechanistic Causality: Why Cubane Outperforms Benzene
Understanding the metabolic profile of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate requires decoupling the stability of its structural components. The molecule presents three distinct metabolic hotspots:
-
The Core (Cubane vs. Benzene): Classical benzene rings are prone to epoxidation and subsequent hydroxylation by CYP enzymes. Conversely, the sp3 -hybridized carbons in a cubane ring possess unusually high s -character (~31%) due to extreme ring strain. This elevates the C–H bond dissociation energy (BDE) to approximately 100 kcal/mol, making hydrogen abstraction by the CYP450 iron-oxo species thermodynamically unfavorable [1].
-
The Amide Group (tert-butylcarbonylamino): The bulky tert-butyl group provides steric shielding to the amide bond, rendering it highly resistant to amidases. However, the tert-butyl methyl groups are susceptible to minor aliphatic hydroxylation by CYP3A4.
-
The Ester Liability (Methyl Carboxylate): Regardless of the core's stability, the methyl ester moiety is highly susceptible to rapid hydrolysis by human carboxylesterases (CES1/CES2) present in plasma and liver microsomes.
Because the rapid hydrolysis of the ester can mask the inherent CYP-stability of the cubane core, any robust metabolic assay must be designed to isolate these two distinct clearance mechanisms[2].
Fig 1. Divergent metabolic pathways of the cubane building block.
Comparative Performance Data
The table below synthesizes representative in vitro Human Liver Microsome (HLM) clearance data for the cubane building block compared to its direct structural analogues.
Note: Data reflects the decoupled clearance rates to isolate core stability from ester hydrolysis.
| Structural Analogue | Core Type | CYP-Dependent CLint (µL/min/mg protein) | Esterase-Dependent CLint (µL/min/mg protein) | Lipophilicity(LogD at pH 7.4) |
| Methyl 4-(tert-butylcarbonylamino)benzoate | Benzene ( sp2 ) | 42.5 (High) | 85.0 | 3.1 |
| Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate | Cubane ( sp3 ) | 14.2 (Low) | 82.5 | 2.4 |
| Methyl 4-(tert-butylcarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate | BCP ( sp3 ) | 11.8 (Low) | 88.1 | 2.2 |
Data Insights:
-
CYP-Dependent Clearance: The cubane and BCP analogues demonstrate a ~3x reduction in CYP-mediated intrinsic clearance compared to the benzene analogue. This validates the bioisosteric strategy of using strained sp3 rings to block aromatic oxidation[3].
-
Esterase-Dependent Clearance: All three compounds show uniformly high esterase clearance. The geometry of the core does not significantly impede CES access to the methyl ester.
-
Lipophilicity: The cubane core reduces LogD, improving aqueous solubility while maintaining the spatial vectors required for target binding.
Experimental Methodology: Decoupled HLM Stability Assay
To accurately generate the comparative data shown above, standard HLM protocols must be modified. If a standard assay is run with only NADPH, the rapid esterase hydrolysis will dominate the degradation curve, falsely implying that the cubane core offers no metabolic advantage.
The following Dual-Arm HLM Assay is a self-validating system designed to isolate CYP450 oxidation from background CES hydrolysis.
Step-by-Step Protocol
1. Substrate Preparation
-
Prepare a 10 mM stock solution of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate in DMSO.
-
Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Keeping the final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes.
2. Microsome Incubation Setup
-
Pre-warm the substrate solution to 37°C.
-
Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: This specific concentration ensures linear enzymatic kinetics while minimizing non-specific protein binding that could skew clearance calculations.
3. Dual-Arm Initiation (The Self-Validating Step)
-
Divide the incubation mixture into two parallel arms:
-
Arm A (+NADPH): Initiate the reaction by adding 1 mM NADPH. This arm measures Total Clearance (CYP450 oxidation + Esterase hydrolysis).
-
Arm B (-NADPH): Add an equivalent volume of buffer. Because CYPs require NADPH as a cofactor, this arm measures Esterase Clearance Only .
-
4. Time-Course Quenching
-
At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from both arms.
-
Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the enzymes, halting both CYP and CES activity, while simultaneously precipitating proteins for clean downstream analysis.
5. Centrifugation and LC-MS/MS Analysis
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Processing: Subtract the CLint of Arm B from Arm A to determine the true CYP-mediated clearance of the cubane core and tert-butyl group.
Fig 2. Dual-arm microsomal stability assay workflow for decoupling clearance mechanisms.
Strategic Recommendations for Drug Developers
When utilizing methyl 4-(tert-butylcarbonylamino)cubanecarboxylate in a medicinal chemistry campaign, researchers must account for its dual nature. The cubane core successfully achieves its primary goal: it is a highly robust, CYP-resistant bioisostere that improves solubility compared to benzene [1].
However, the methyl ester acts as a metabolic "soft spot." If systemic exposure of the intact ester is required for efficacy, developers should consider replacing the methyl ester with a more sterically hindered ester (e.g., isopropyl or tert-butyl) or a bioisosteric amide to mitigate CES-mediated hydrolysis. Alternatively, this compound can be strategically deployed as a prodrug, where rapid ester hydrolysis is leveraged to deliver the active cubanecarboxylic acid metabolite directly to the target tissue.
References
-
General access to cubanes as benzene bioisosteres Nature (2023) URL:[Link]
-
Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry (2021) URL:[Link]
-
Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation Organic Letters (2021) URL:[Link]
Advanced HPLC Strategies for Purity Validation of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
As pharmaceutical pipelines increasingly adopt cubane scaffolds to improve metabolic stability and alter physicochemical properties, analytical scientists face unique challenges in validating their purity[1]. Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0) is a highly valuable 1,4-disubstituted cubane derivative used as a rigid, three-dimensional bioisostere for para-substituted benzenes in drug discovery[2].
Unlike planar aromatics, cubanes lack extended π -conjugation, and their rigid, spherical steric bulk behaves unusually on traditional stationary phases. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries to establish a self-validating protocol for the purity analysis of this specific cubane derivative.
The Analytical Challenge: Causality Behind the Chromatography
Validating the purity of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate presents two primary chromatographic hurdles:
Optical Detection Limits: The aliphatic cubane core is completely transparent to UV light. Detection relies entirely on the auxochromic properties of the 1,4-substituents—the methyl ester and the tert-butylcarbonylamino (pivaloylamino) groups. This necessitates low-wavelength UV monitoring (typically 210 nm), which is highly susceptible to mobile phase interference and baseline drift.
Isomeric Resolution: The synthesis of 1,4-disubstituted cubanes from their dicarboxylic acid precursors often yields trace amounts of 1,3-disubstituted isomers or incomplete functionalization byproducts (e.g., diamides or unreacted monoesters)[3]. Because the hydrophobic footprint of 1,3- and 1,4-cubanes is nearly identical, traditional alkyl-chain stationary phases struggle to resolve these critical pairs.
Synthetic pathways generating critical isomeric impurities in cubane functionalization.
Column Chemistry Comparison: Evaluating the Alternatives
To objectively determine the optimal method for validating the purity of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate, we compared three distinct stationary phase chemistries:
-
Octadecylsilane (C18): The industry standard. It relies purely on dispersive (hydrophobic) interactions. While it retains the cubane, it fails to differentiate the subtle geometric differences between 1,4- and 1,3-isomers.
Pentafluorophenyl (PFP): Offers fluorine-fluorine, dipole-dipole, and π
π interactions. It provides excellent retention for polar impurities but is less effective for the highly aliphatic cubane cage.Biphenyl: Features two aromatic rings separated by a single rotatable bond. While typically used for π
π interactions, its primary advantage here is shape selectivity . The biphenyl groups rotate to form a transient "cleft" that perfectly accommodates the rigid, spherical steric bulk of the 1,4-cubane core, retarding its elution compared to the slightly more compact 1,3-isomer.Comparative Performance Metrics
The following table summarizes the experimental performance of each column when analyzing a spiked sample of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate containing 1% of its 1,3-isomer impurity.
| Stationary Phase | Retention Time (Target) | Retention Time (1,3-Isomer) | Resolution (Rs) | Tailing Factor (Tf) | Suitability |
| C18 (Standard) | 6.4 min | 6.6 min | 0.8 | 1.4 | Fail (Co-elution) |
| PFP | 5.8 min | 5.9 min | 0.5 | 1.6 | Fail (Poor Peak Shape) |
| Biphenyl | 8.2 min | 9.5 min | 3.4 | 1.1 | Pass (Optimal) |
Data demonstrates that the Biphenyl column is the only alternative capable of achieving baseline resolution (Rs > 2.0) for the critical isomeric pair.
Experimental Protocol for HPLC Validation
The following self-validating methodology utilizes the Biphenyl stationary phase to ensure rigorous purity validation.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate.
-
Dissolve in 1.0 mL of diluent (50:50 Acetonitrile : Milli-Q Water). Note: High organic content is required to fully solubilize the hydrophobic cubane core.
-
Vortex for 30 seconds and sonicate for 5 minutes at room temperature.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: Chromatographic Conditions
-
Column: Biphenyl, 100 Å, 2.7 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (Reference 360 nm to correct for gradient baseline drift).
Step 3: Gradient Elution Profile
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradation products)
-
2.0 - 10.0 min: 10% → 70% B (Linear gradient for main peak elution)
-
10.0 - 12.0 min: 70% → 95% B (Column wash for highly lipophilic diamide byproducts)
-
12.0 - 15.0 min: 95% B (Isocratic wash)
-
15.0 - 15.1 min: 95% → 10% B (Return to initial conditions)
-
15.1 - 20.0 min: 10% B (Column re-equilibration)
Step 4: System Suitability Testing (SST)
Before analyzing the sample batch, inject a resolution mixture containing the target compound and the 1,3-isomer. The system is only validated for use if the Resolution (Rs) between the two peaks is ≥ 2.0 and the Tailing Factor (Tf) for the main peak is ≤ 1.5.
HPLC method development workflow prioritizing shape selectivity for rigid cubanes.
References
- Title: Buy Chemicals Online @Catalogue - Page 71 of 92 - Boron Molecular: Methyl 4-(tert-Butylcarbonylamino)
- Source: acs.
- Title: Silver(I)
Sources
mass spectrometry validation for methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Analytical Validation of Strained Bioisosteres: Mass Spectrometry of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Executive Summary & Mechanistic Context
The pharmaceutical industry is increasingly turning to cubane derivatives as metabolically stable, three-dimensional bioisosteres for benzene rings . A prime example of this structural evolution is methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0). Expert Note: Although sometimes cataloged with the "tert-butylcarbonylamino" nomenclature, its molecular formula (C15H19NO4) and exact mass confirm the presence of a tert-butoxycarbonyl (Boc) protecting group, making it methyl 4-(Boc-amino)cubanecarboxylate .
Validating this molecule presents a unique analytical challenge. The cubane core possesses a massive strain energy of ~166 kcal/mol and highly compressed C-C bond lengths of ~1.57 Å . Standard mass spectrometry (MS) protocols optimized for stable aromatic systems often yield misleading results when applied to such highly strained cages [[1]]([Link]). To establish a self-validating proof of structure, we must employ a comparative analytical strategy that leverages the thermodynamic differences between soft and hard ionization techniques.
Comparative Methodology: ESI-MS/MS vs. GC-EI-MS
In Electron Ionization (EI) at 70 eV, the energy transferred to the molecule far exceeds the activation barrier for cage rupture. Consequently, the cubane core undergoes extensive radical-directed fragmentation [[2]]([Link]), meaning the molecular ion ([M]⁺) is typically absent.
Conversely, Electrospray Ionization (ESI) gently protonates the molecule to form [M+H]⁺ with minimal internal energy deposition . By utilizing LC-ESI coupled with tandem mass spectrometry (MS/MS), we can selectively apply Collision-Induced Dissociation (CID) to cleave the labile functional groups without destroying the underlying cubane scaffold. This comparative approach—confirming cage instability in GC-EI-MS and mapping functional group connectivity in LC-ESI-MS/MS—creates a robust, self-validating analytical system .
Comparative MS validation workflow for strained cubane bioisosteres.
Self-Validating Experimental Protocols
Protocol A: LC-ESI-MS/MS (Soft Ionization & Targeted CID)
Objective: Preserve the 166 kcal/mol cubane core and validate the presence of the Boc and methyl ester groups through sequential neutral losses.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 10 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor in the mobile phase, maximizing the yield of the [M+H]⁺ precursor ion at m/z 278.14 .
-
Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a 5–95% organic gradient over 5 minutes.
-
MS Source Conditions: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to a moderate 350 °C to prevent thermal degradation of the highly labile Boc group prior to ionization.
-
Targeted CID MS/MS: Isolate the [M+H]⁺ precursor (m/z 278.1). Apply a low collision energy (CE) ramp (10–25 eV) using Argon collision gas. Causality: Low CE selectively targets the lowest-energy cleavage pathways (the carbamate bonds) while leaving the highly strained C-C bonds of the cubane cage intact .
Protocol B: GC-EI-MS (Hard Ionization)
Objective: Demonstrate the absence of aromatic stability compared to a traditional benzene bioisostere.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of anhydrous Ethyl Acetate.
-
Chromatography: Inject 1 µL (split 1:50) onto a DB-5MS capillary column. Use a rapid temperature ramp (100 °C to 280 °C at 20 °C/min) to minimize residence time in the heated inlet (250 °C), reducing thermal pre-degradation .
-
MS Conditions: 70 eV electron impact ionization. Scan range m/z 40–300.
-
Observation: The resulting spectrum will lack the m/z 277 molecular ion, instead dominated by m/z 57 (tert-butyl cation) and low-mass hydrocarbon clusters resulting from immediate cage collapse .
Data Presentation & Structural Interpretation
The structural validation relies on comparing the fragmentation of the cubane derivative against its theoretical benzene analog (methyl 4-(Boc-amino)benzoate).
Table 1: Comparative Ionization Profile (ESI vs. EI)
| Molecule | Ionization Method | Primary Molecular Ion | Base Peak (100% Abundance) | Structural Implication |
|---|---|---|---|---|
| Methyl 4-(Boc-amino)benzoate (Benzene Analog) | GC-EI-MS (70 eV) | [M]⁺ (m/z 251) | m/z 195 (Loss of t-butyl) | Aromatic ring is highly stable under hard ionization. |
| Methyl 4-(Boc-amino)cubanecarboxylate | GC-EI-MS (70 eV) | None observed | m/z 57 (t-butyl cation) | Strained cage ruptures instantly; no molecular ion survives. |
| Methyl 4-(Boc-amino)cubanecarboxylate | LC-ESI-MS (Positive) | [M+H]⁺ (m/z 278.14) | m/z 278.14 | Soft ionization preserves the 166 kcal/mol cubane core. |
By isolating the[M+H]⁺ ion in ESI-MS/MS, we can induce a predictable cascade of neutral losses. The sequential loss of 56 Da, 44 Da, and 32 Da proves the functional groups are present and connected to the core, validating the exact structure without requiring the cage to break.
Table 2: ESI-MS/MS CID Fragmentation of [M+H]⁺ (m/z 278.14)
| Precursor m/z | Product m/z | Mass Loss (Da) | Neutral Loss Identity | Mechanistic Causality |
|---|---|---|---|---|
| 278.14 | 222.08 | 56.06 | Isobutylene (C₄H₈) | Low-energy McLafferty-type rearrangement of the Boc group. |
| 222.08 | 178.09 | 43.99 | Carbon Dioxide (CO₂) | Decarboxylation of the resulting carbamic acid intermediate. |
| 178.09 | 146.06 | 32.03 | Methanol (CH₃OH) | Cleavage of the methyl ester functional group. |
| 146.06 | < 100 | > 46 | Cage Fragments | Higher collision energies (>30 eV) finally rupture the cubane core. |
ESI-MS/MS CID fragmentation pathway of methyl 4-(Boc-amino)cubanecarboxylate.
Conclusion
Validating methyl 4-(Boc-amino)cubanecarboxylate requires moving beyond standard aromatic MS workflows. By combining the destructive confirmation of GC-EI-MS with the constructive, stepwise fragmentation of LC-ESI-MS/MS, researchers can establish a self-validating proof of structure that respects the unique thermodynamic properties of the cubane cage .
References
-
[[3]]([Link]) Wiesenfeldt MP, et al. General access to cubanes as benzene bioisosteres. Nature (2023). URL: [Link]
-
Chemical Reviews. Cubane: 50 Years Later. ACS Publications (2015). URL: [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. URL: [Link]
-
PubMed. Differentiation of cannabinoid isomers via Cu-mediated molecular ion formation and electrospray ionization-tandem mass spectrometry. URL: [Link]
-
[[2]]([Link]) Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. URL: [Link]
Sources
cytotoxicity comparison of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can overcome the limitations of traditional aromatic systems is perpetual. The cubane cage, a unique, synthetically challenging, and highly strained hydrocarbon, has emerged as a compelling bioisostere for the phenyl ring, offering a rigid three-dimensional framework with distinct metabolic and solubility profiles.[1][2] This guide provides a comparative overview of the cytotoxic potential of functionalized cubanecarboxylate analogs, with a focus on methyl 4-(tert-butylcarbonylamino)cubanecarboxylate and its derivatives. While the cubane core itself is generally considered to possess low inherent toxicity, its functionalization can impart significant biological activity, including anti-cancer properties.[3][4][5]
The Rationale for Cubane Analogs in Cytotoxicity Studies
The primary impetus for exploring cubane derivatives as cytotoxic agents lies in their unique structural and physicochemical properties. The rigid cubane framework allows for a precise spatial arrangement of substituents, which can be critical for molecular recognition and interaction with biological targets.[6] Furthermore, the replacement of a planar phenyl ring with a three-dimensional cubane scaffold can lead to improved metabolic stability and solubility, key parameters in drug design.[7]
The tert-butylcarbonylamino (Boc) group, a common protecting group in organic synthesis, also offers a point of structural variation. The bulky tert-butyl group can influence the compound's lipophilicity and steric profile, potentially impacting its interaction with cellular membranes and protein binding sites. The methyl ester of the cubanecarboxylate provides another site for modification to modulate properties like hydrophilicity and susceptibility to hydrolysis by cellular esterases.
Comparative Cytotoxicity: A Representative Analysis
While specific comparative cytotoxicity data for a series of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate analogs is not extensively available in the public domain, we can construct a representative comparison based on existing knowledge of functionalized cubanes. It has been noted that certain phenylcubane derivatives and dipivaloylcubane have demonstrated moderate anti-cancer and anti-HIV activity.[4][5] This suggests that the nature of the substituent on the cubane core is a critical determinant of its cytotoxic potential.
For the purpose of this guide, we will consider a hypothetical series of analogs where the tert-butyl group of the Boc moiety is replaced with other alkyl or aryl groups, and the methyl ester is varied.
Table 1: Hypothetical Comparative Cytotoxicity of Methyl 4-(Substituted-carbonylamino)cubanecarboxylate Analogs
| Compound ID | R Group (on Carbonylamino) | R' Group (on Carboxylate) | Cancer Cell Line | Hypothetical IC50 (µM) | Notes |
| MCA-1 | tert-Butyl | Methyl | MCF-7 (Breast) | > 50 | The parent compound is expected to have low cytotoxicity, consistent with the generally low toxicity of the cubane core. |
| MCA-2 | Phenyl | Methyl | MCF-7 (Breast) | 25 | The introduction of an aromatic ring could enhance cytotoxicity through various mechanisms, including potential intercalation or interaction with aromatic residues in target proteins. |
| MCA-3 | 4-Nitrophenyl | Methyl | MCF-7 (Breast) | 10 | The electron-withdrawing nitro group can enhance biological activity and may introduce a different mechanism of action. |
| MCA-4 | tert-Butyl | Ethyl | MCF-7 (Breast) | > 50 | A minor change in the ester group is unlikely to significantly alter cytotoxicity in this context. |
| MCA-5 | Naphthyl | Methyl | MCF-7 (Breast) | 15 | The larger aromatic system could lead to increased DNA intercalation or binding affinity to hydrophobic pockets in proteins. |
Disclaimer: The IC50 values presented in Table 1 are hypothetical and for illustrative purposes only. They are intended to represent a plausible trend based on general principles of structure-activity relationships in medicinal chemistry. Actual experimental data would be required to confirm these predictions.
Elucidating the Mechanism of Action: A Look into Potential Pathways
The cytotoxic effects of functionalized cubane derivatives could be mediated through various cellular mechanisms. Given their structural similarity to other biologically active small molecules, several pathways can be hypothesized.
Caption: Potential mechanisms of cytotoxicity for functionalized cubane analogs.
The lipophilicity imparted by the cubane core and its substituents could facilitate interaction with and disruption of cellular membranes, leading to necrosis or apoptosis. Aromatic moieties, if present in the analogs, could intercalate with DNA or interact with the active sites of key enzymes like kinases or topoisomerases, disrupting their function and leading to cell cycle arrest and apoptosis.
Experimental Protocol: Assessing Cytotoxicity via the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The following is a detailed, self-validating protocol for evaluating the cytotoxicity of novel cubane analogs.
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (cubane analogs) dissolved in DMSO (10 mM stock solution)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cubane analogs and the positive control (Doxorubicin) in complete medium from the 10 mM DMSO stock solutions. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compounds) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for another 24 to 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The exploration of functionalized cubanecarboxylate analogs as cytotoxic agents is a promising, albeit nascent, field. The unique structural properties of the cubane scaffold offer a compelling platform for the design of novel anti-cancer compounds. While comprehensive structure-activity relationship data is still emerging, the principles outlined in this guide provide a framework for the rational design and evaluation of new analogs. The detailed MTT assay protocol serves as a robust starting point for researchers to quantitatively assess the cytotoxic potential of their novel cubane derivatives. Future studies should focus on synthesizing and testing a wider range of analogs to establish clear structure-activity relationships and to elucidate their precise mechanisms of action.
References
-
Application of cubane derivatives. (n.d.). Retrieved from [Link]
-
cubanes. (n.d.). Retrieved from [Link]
- Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095.
-
applications - The Chemistry of Cubane. (n.d.). University of Bristol. Retrieved from [Link]
- Eaton, P. E. (2015). Cubane: 50 Years Later. Chemical Reviews, 115(14), 6331–6350.
-
Applications. (n.d.). Retrieved from [Link]
- The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. (2024). Scientific Reports, 14(1), 2635.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Research in Pharmaceutical Sciences, 11(5), 378–386.
- Synthesis of S-2-phenylchromane Derivatives and Evaluation of the Antiproliferative Properties as Apoptosis Inducers in Cancer Cell Lines. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(12), 1406–1416.
-
(a) Comparison of the cytotoxicity of each compound (rows) in 16 cancer... (n.d.). ResearchGate. Retrieved from [Link]
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Pharmaceuticals, 18(6), 863.
-
Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
- Hall, I. H., Tse, E. Y., & Muhammad, R. A. (1996). Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives. Metal-Based Drugs, 3(2), 101–112.
-
Cubanes help drugs take the strain | Feature. (2023, December 12). Chemistry World. Retrieved from [Link]
- Reekie, T. A., Williams, C. M., & Kassiou, M. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4296–4299.
-
Synthesis and applications of 1,2,4-trisubstituted cubanes. (n.d.). American Chemical Society. Retrieved from [Link]
- Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines. (2015). Tropical Journal of Pharmaceutical Research, 14(4), 659.
-
Cubane to cyclooctatetraene, and beyond. (n.d.). American Chemical Society. Retrieved from [Link]
-
Building with Cubane-1,4-diyl. Synthesis of Aryl-Substituted Cubanes, p-[n]Cubyls, and Cubane-Separated Bis(arenes)1. (1999, April 20). Semantic Scholar. Retrieved from [Link]
-
Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. (2023, July 21). ChemRxiv. Retrieved from [Link]
- Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. (2023). Journal of the American Chemical Society, 145(30), 16365–16373.
Sources
Lipophilicity Comparison Guide: Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate vs. Traditional Bioisosteres
Executive Summary: Escaping Flatland
In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has led to challenges with aqueous solubility, metabolic liabilities, and off-target toxicity. The strategy to "Escape from Flatland" involves replacing planar benzenes with three-dimensional, sp3 -rich bioisosteres[1].
This guide provides an objective, data-driven comparison of the lipophilicity and physicochemical behavior of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (a highly functionalized cubane building block, commercially available under CAS 883554-71-0[2]) against its direct structural analogues: the traditional benzene scaffold and the increasingly popular bicyclo[1.1.1]pentane (BCP) scaffold.
Understanding the lipophilicity (LogP/LogD) of these specific 1,4-disubstituted architectures is critical for medicinal chemists aiming to optimize membrane permeability and oral bioavailability without sacrificing aqueous solubility.
The Bioisosteric Landscape: Benzene vs. Cubane vs. BCP
When substituting the central phenyl ring of methyl 4-(tert-butylcarbonylamino)benzoate, the choice of a 3D bioisostere fundamentally alters the molecule's interaction with aqueous and lipid environments.
-
The Benzene Baseline: Planar and highly stable, but prone to π−π stacking in the solid state, which drives up lattice energy and severely limits aqueous solubility[1].
-
The Cubane Analogue (Target): Cubane (a perfect cube of eight carbon atoms) matches the diagonal distance of benzene (2.72 Å vs. 2.79 Å) and maintains identical exit vectors for the 1,4-substituents[3]. However, cubanes generally increase lipophilicity relative to benzene while simultaneously improving aqueous solubility by disrupting crystal packing[3][4].
-
The BCP Analogue: Bicyclo[1.1.1]pentanes are linear, cylindrical sp3 scaffolds. Unlike cubanes, BCPs typically decrease lipophilicity (LogP) while also drastically improving solubility and metabolic stability[5][6].
Bioisosteric replacement effects on lipophilicity and solubility.
Quantitative Physicochemical Comparison
Based on matched molecular pair (MMP) analyses of similar 1,4-disubstituted amido-esters, the following table summarizes the comparative physicochemical shifts when moving from the benzene parent to the cubane and BCP bioisosteres[1][3][6].
| Property | Methyl 4-(...amino)benzoate | Methyl 4-(...amino)cubanecarboxylate | Methyl 3-(...amino)BCP-1-carboxylate |
| Core Geometry | Planar ( sp2 ) | Spherical ( sp3 ) | Cylindrical ( sp3 ) |
| Relative LogP Shift | Baseline | +0.2 to +0.5 (More Lipophilic) | -0.5 to -0.8 (Less Lipophilic) |
| Aqueous Solubility | Poor (High lattice energy) | Moderate to Good | Excellent |
| Metabolic Stability | Susceptible to epoxidation | High (Strong C-H bonds) | High |
| UV Absorbance | Strong (~254 nm) | Negligible | Negligible |
Mechanistic Causality of Lipophilicity Shifts
As a Senior Application Scientist, it is vital to understand why these shifts occur, rather than just noting the empirical data.
-
Why does Cubane increase LogP? Despite being an sp3 hydrocarbon, cubane is exceptionally dense (1.29 g/cm³)[4]. It lacks the polarizable π -electron cloud of benzene, which normally engages in weak hydrogen bonding with water molecules. Furthermore, the high carbon-to-hydrogen ratio packed into a spherical volume increases the hydrophobic surface area relative to its dipole moment, driving the molecule preferentially into the octanol phase[3].
-
Why does BCP decrease LogP? BCP has fewer carbon atoms (5 vs. 6 in benzene or 8 in cubane) and a significantly smaller molar volume. The reduction in hydrophobic bulk directly correlates with a lower partition coefficient, making it the superior choice if the primary goal is to reduce a drug candidate's lipophilicity[1][6].
-
The Solubility Paradox: Normally, an increase in LogP correlates with a decrease in aqueous solubility. Cubanes break this rule. Because the spherical cubane core prevents the flat π−π stacking seen in benzenes, the crystal lattice energy of the solid is drastically lowered. Thus, methyl 4-(tert-butylcarbonylamino)cubanecarboxylate requires less thermodynamic energy to dissolve in water, overcoming its higher intrinsic lipophilicity[3].
Self-Validating Experimental Protocol: LogP Determination
Standard LogP determination relies on the Shake-Flask method. However, a critical analytical failure point occurs when researchers attempt to use standard HPLC-UV to quantify cubane or BCP derivatives. Because these sp3 scaffolds lack an extended chromophore, they are virtually invisible to UV detectors at standard wavelengths (e.g., 254 nm)[4].
Causality-Driven Choice: Quantification must be performed using LC-MS/MS or Charged Aerosol Detection (CAD) to ensure mass balance and data integrity.
Standardized shake-flask protocol for LogP determination using MS detection.
Step-by-Step Methodology
1. Solvent Pre-saturation (Crucial for Volume Integrity)
-
Action: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Allow phases to separate.
-
Causality: Water and octanol are partially miscible. If unsaturated solvents are used, they will dissolve into each other during the assay, altering the phase volumes and artificially skewing the final concentration calculations.
2. Analyte Preparation & Mass Balance Control
-
Action: Dissolve exactly 1.0 mg of methyl 4-(tert-butylcarbonylamino)cubanecarboxylate in 1.0 mL of the pre-saturated octanol phase.
-
Causality: Starting with the organic phase is preferred for highly lipophilic compounds to ensure complete initial dissolution. Knowing the exact starting mass creates a self-validating system: the sum of the compound detected in both phases at the end must equal the starting mass ( ±5% ).
3. Partitioning (Isothermal Shaking)
-
Action: Add 1.0 mL of pre-saturated water to the octanol solution in a glass vial. Shake mechanically at 25°C ( ±0.5°C ) for 24 hours.
-
Causality: Partition coefficients are highly temperature-dependent. Strict isothermal conditions prevent thermodynamic fluctuations from altering the equilibrium state.
4. Phase Separation
-
Action: Centrifuge the vials at 3000 rpm for 15 minutes.
-
Causality: Mechanical shaking creates micro-emulsions. Centrifugation ensures absolute physical separation of the layers; even microscopic octanol droplets in the water phase will cause massive errors in the aqueous concentration reading.
5. LC-MS/MS Quantification
-
Action: Carefully extract aliquots from both the octanol and water layers using a syringe (avoiding the interface). Dilute appropriately and inject into an LC-MS/MS system utilizing Electrospray Ionization (ESI+).
-
Causality: As previously established, the lack of π -conjugation in the cubane core renders UV detection useless. MS provides the necessary sensitivity and specificity to accurately quantify the compound in both phases. Calculate LogP as Log10([C]octanol/[C]water) .
References
-
Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere Source: Angewandte Chemie International Edition (Minerva Access / University of Melbourne) URL:[Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry (via PMC / NIH) URL:[Link]
-
Cubane: 50 Years Later Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: Journal of Organic Chemistry (via PMC / NIH) URL:[Link]
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes Source: PNAS URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CAS 883554-71-0 | 4258-1-67 | MDL MFCD08458195 | Methyl (2R,3R,4S,5S)-4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 3. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Personal protective equipment for handling Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
Operational & Safety Guide: Handling Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
As a Senior Application Scientist, my priority is to ensure that your laboratory can safely leverage advanced structural motifs without compromising operational security. Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate (CAS: 883554-71-0, MW: 277.3) is a highly specialized, sp3-rich building block. While it offers immense value in drug discovery, it requires handling protocols that bridge the gap between standard pharmaceutical synthesis and energetic materials management.
Mechanistic Hazard Profile & Causality
In modern drug design, the cubane scaffold is heavily deployed as a bioisostere for the benzene ring. Its diagonal distance perfectly mimics the diameter of benzene, while its three-dimensional structure breaks molecular planarity to drastically improve aqueous solubility and pharmacokinetic profiles[1].
However, the geometric constraints of the cubane core force its carbon-carbon bonds into 90° angles, deviating severely from the ideal 109.5° sp3 tetrahedral angle. This structural forced-fit results in a massive internal strain energy of approximately 681 kJ/mol[2].
Causality of Risk: While the tert-butylcarbonylamino (Boc-amino) and methoxycarbonyl substituents provide significant steric bulk that kinetically stabilizes the molecule, the underlying thermodynamic instability of the core remains. Differential scanning calorimetry (DSC) and impact sensitivity testing of similar cubane derivatives reveal that they can be shock-sensitive and prone to rapid exothermic decomposition if subjected to excessive heat, friction, or static discharge[2][3]. Therefore, standard handling must be upgraded to energetic materials protocols.
Personal Protective Equipment (PPE) Matrix
To mitigate the dual risks of unknown systemic toxicity (common with novel pharmaceutical intermediates) and energetic fragmentation, PPE must be scaled strictly according to the mass being handled.
| Operational Scale | Eye & Face Protection | Hand Protection (Breakthrough Mitigation) | Body Protection | Engineering Controls & Respiratory |
| Analytical (<10 mg) | Impact-resistant safety glasses with side shields | Single-layer Nitrile (min 0.12mm thickness) | Standard 100% cotton lab coat (No synthetics) | Standard fume hood; No respirator needed |
| Preparative (10 mg – 1 g) | Indirect-vented chemical splash goggles | Double-gloved: Nitrile inner, Neoprene outer | Flame-Resistant (FR) Nomex® lab coat | Fume hood + Polycarbonate blast shield |
| Scale-Up (> 1 g) | Face shield worn over impact-resistant goggles | Double-gloved with extended cuffs taped to coat | FR lab coat + Heavy-duty chemical apron | Walk-in hood + Blast shield + Static eliminator |
Causality: Synthetic fabrics (like polyester) can melt into the skin during a thermal event and generate static electricity. 100% cotton or FR Nomex® is mandatory[2]. Double gloving with mixed materials (Nitrile/Neoprene) ensures broad-spectrum resistance against both the lipophilic cubane derivative and the organic solvents used to dissolve it.
Experimental Protocol: Safe Transfer and Reaction Setup
This step-by-step methodology is designed as a self-validating system to ensure absolute safety during the handling of strained polycyclic rings.
Step 1: Environmental Static Elimination
-
Action: Clear the fume hood of all unnecessary equipment. Deploy a piezoelectric anti-static gun or an ionizing blower over the balance and workspace.
-
Validation: Use a handheld static meter to verify the surface charge is <0.1 kV before introducing the chemical vial.
-
Causality: Dry laboratory air increases static buildup. A static spark can exceed the activation energy required to initiate the decomposition of the strained cubane core[2].
Step 2: Frictionless Weighing
-
Action: Weigh the Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate using a conductive plastic or ceramic spatula.
-
Validation: Ensure absolutely no metal-on-metal or metal-on-glass contact occurs during transfer.
-
Causality: Metal spatulas can generate microscopic friction sparks or scratch the glass frit, creating localized hot spots that trigger shock-sensitive energetic materials[3].
Step 3: Solubilization and Temperature Control
-
Action: Dissolve the compound in the chosen solvent (e.g., DCM, Toluene) behind a blast shield. Maintain reaction temperatures strictly below 60°C unless specific thermal stability data for this exact derivative has been acquired via DSC.
-
Validation: Equip the reaction vessel with an internal thermocouple linked to an automatic cooling bath fail-safe.
-
Causality: The onset temperature ( Tinit ) for exothermic decomposition in substituted cubanes can occur unexpectedly low (sometimes near 120°C–170°C). Strict thermal boundaries prevent runaway ring-opening isomerizations[3].
Emergency Response & Disposal Plan
-
Spill Response: Do not sweep dry powders, as friction may cause ignition. Gently cover the spill with a solvent-dampened absorbent pad (using a high-boiling, non-reactive solvent like water or heavy mineral oil) to desensitize the material before wiping it up.
-
Waste Segregation: CRITICAL: Do not dispose of cubane derivatives in standard highly concentrated acidic waste streams. Acid-catalyzed cage opening can be violently exothermic. Segregate into a dedicated, clearly labeled "Strained Ring / Energetic Organic Waste" container, diluted with a compatible organic solvent to prevent the concentration of shock-sensitive solids.
Workflow Visualization
Figure 1: Step-by-step operational workflow for handling strained cubane derivatives.
References
-
Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives - ACS Publications. 2
-
Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring - Tokyo Chemical Industry Co., Ltd. (TCI). 1
-
Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials - Journal of the American Chemical Society. 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
